Antibiotic X 4357B
Description
BenchChem offers high-quality Antibiotic X 4357B suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Antibiotic X 4357B including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6Z,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H75NO14/c1-13-16-34-28(7)37(58-38-22-33(48)43(31(10)57-38)60-45(47)53)23-46(54,61-34)30(9)41(51)29(8)42-35(55-11)18-15-17-24(3)19-26(5)39(49)32(14-2)40(50)27(6)20-25(4)21-36(56-12)44(52)59-42/h13,15-18,20-21,26-35,37-43,48-51,54H,14,19,22-23H2,1-12H3,(H2,47,53)/b16-13+,18-15+,24-17-,25-20+,36-21-/t26-,27-,28-,29+,30+,31-,32+,33-,34-,35+,37-,38+,39+,40-,41-,42-,43-,46-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZCTUVALDDONK-MOGIKZEKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@H]([C@@H](C/C(=C\C=C\[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)/C=C/C)C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)OC(=O)N)O)O)O)OC)/C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H75NO14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
866.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80890-47-7 | |
| Record name | Concanamycin A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Mechanism of Action for Antibiotic X 4357B (Concanamycin A)
[1][2]
Part 1: Executive Summary & Compound Identity[2][3]
Antibiotic X 4357B , scientifically known as Concanamycin A (or Folimycin), is an 18-membered macrolide antibiotic originally isolated from Streptomyces diastatochromogenes.[1][2][3] While structurally related to the bafilomycin class, X 4357B is distinguished by its exceptionally high potency and specificity as a Vacuolar H⁺-ATPase (V-ATPase) inhibitor .[2][3]
Unlike general ATPase inhibitors, X 4357B targets the rotary mechanism of the V-ATPase complex with nanomolar affinity (IC₅₀ ≈ 0.02–0.1 nM), effectively decoupling ATP hydrolysis from proton transport.[2][3] This guide details the molecular mechanics of this inhibition, its downstream physiological cascades (specifically autophagy arrest), and validated protocols for experimental verification.[2][3]
Part 2: Molecular Mechanism of Action
The Target: V-ATPase Holocomplex
The V-ATPase is a rotary nanomotor composed of two domains:[3]
-
V₁ Domain (Cytosolic): Responsible for ATP hydrolysis.[2]
-
V₀ Domain (Membrane-bound): Responsible for proton translocation across the membrane.[2][3]
Binding Kinetics & Structural Inhibition
Antibiotic X 4357B acts as a potent allosteric inhibitor. It does not compete with ATP at the catalytic site (V₁).[2] Instead, it targets the c-ring (proteolipid subunits) of the V₀ domain.[2][3]
-
The "Doorstop" Mechanism: X 4357B binds at the interface of the c-subunits and the a-subunit within the transmembrane V₀ sector.[3] This binding sterically hinders the rotation of the c-ring relative to the a-subunit.[3]
-
Mechanical Arrest: Since proton translocation is driven by the rotation of the c-ring (powered by V₁ ATP hydrolysis), the binding of X 4357B acts like a "doorstop," mechanically locking the rotor.[2][3]
-
Decoupling: While ATP hydrolysis in the V₁ domain may continue transiently, the torque cannot be transmitted to the V₀ domain.[3] Consequently, the proton gradient (
pH) collapses.[2][3]
Comparative Potency
| Compound | Target Subunit | IC₅₀ (V-ATPase) | Reversibility | Specificity |
| Antibiotic X 4357B | V₀ (c-ring) | 0.02 – 0.1 nM | Difficult to reverse | High (V-Type only) |
| Bafilomycin A1 | V₀ (c-ring) | 1 – 10 nM | Reversible (washout) | High (V-Type only) |
| Chloroquine | Lysosome (Lumen) | µM range | Reversible | Low (Lysosomotropic) |
Expert Insight: X 4357B is preferred over Bafilomycin A1 for experiments requiring complete and sustained ablation of lysosomal acidification due to its lower IC₅₀ and slower dissociation rate.
Part 3: Physiological Cascades (The "Domino Effect")[2]
The inhibition of V-ATPase by X 4357B triggers a lethal cascade in eukaryotic cells, primarily disrupting the Autophagy-Lysosome Pathway (ALP) .[2][3]
Pathway Visualization
The following diagram illustrates the mechanistic flow from V-ATPase binding to cellular arrest.
Figure 1: Mechanistic cascade of Antibiotic X 4357B inducing autophagy arrest and cell death.[2][3]
Part 4: Experimental Protocols & Validation
To rigorously validate the activity of X 4357B, a multi-parametric approach is required.[3] Do not rely on a single assay.
Protocol A: Lysosomal Acidification Assay (Acridine Orange)
Objective: Confirm loss of
Workflow:
-
Seed Cells: Plate HeLa or RAW 264.7 cells at 50% confluence.
-
Treatment: Treat cells with Antibiotic X 4357B (10 nM) for 1–2 hours.[2]
-
Control: Vehicle (DMSO) and Bafilomycin A1 (100 nM).[2]
-
-
Staining: Add Acridine Orange (final conc. 5 µg/mL) for 15 mins at 37°C.
-
Wash: 2x with PBS (warm).
-
Imaging: Fluorescence microscopy.
-
Readout: Calculate the Red/Green fluorescence ratio. A significant drop indicates V-ATPase inhibition.[2][3]
Protocol B: Autophagic Flux Blockade (LC3 Turnover)
Objective: Distinguish between autophagy induction and blockage.[2] Principle: LC3-II is degraded in the lysosome.[2][3] If X 4357B blocks the lysosome, LC3-II levels will skyrocket compared to untreated controls.[2][3]
Workflow:
-
Preparation: Prepare four conditions:
-
Incubation: 4 hours.
-
Lysis: Lyse cells in RIPA buffer with protease inhibitors.
-
Western Blot: Probe for LC3B and p62/SQSTM1 .
Experimental Workflow Diagram
Figure 2: Parallel validation workflow for confirming V-ATPase inhibition.
Part 5: References
-
Dröse, S., & Altendorf, K. (1997). Bafilomycins and concanamycins as inhibitors of V-ATPases and P-ATPases.[2][3] Journal of Experimental Biology, 200, 1-8.[2][3]
-
Bowman, E. J., et al. (1988). The bafilomycin/concanamycin group of antibiotics: Specific inhibitors of vacuolar H+-ATPases.[2][3] Proceedings of the National Academy of Sciences, 85(21), 7972–7976.[2][3] [2]
-
Huss, M., & Wieczorek, H. (2009). Inhibitors of V-ATPases: old and new players.[2][3] Journal of Experimental Biology, 212(3), 341–346.[2][3]
-
Yamamoto, A., et al. (1998). Bafilomycin A1 prevents maturation of autophagic vacuoles by inhibiting fusion between autophagosomes and lysosomes in rat hepatoma cell line, H-4-II-E cells.[2][3] Cell Structure and Function, 23(1), 33-42.[2][3]
Technical Deep Dive: Structural Elucidation and Functional Homology of Plecomacrolides
Focus: Antibiotic X-4357B (Concanamycin A) vs. Structural Analogues
Executive Summary & Nomenclature Resolution
The Core Identity: In the field of V-ATPase inhibitors, Antibiotic X-4357B is chemically identical to Concanamycin A (Folimycin). [1][2]
The designation "X-4357B" represents the original fermentation code assigned during its isolation from Streptomyces diastatochromogenes before the standardized nomenclature "Concanamycin A" was universally adopted. Consequently, a direct "versus" comparison reveals no chemical difference between the two; they are the same molecular entity (CAS 80890-47-7).[3]
The Technical Pivot: To provide high-value utility to drug development professionals, this guide analyzes the chemical structure of X-4357B (Concanamycin A) and contrasts it with its functional analogues—Concanamycin C and Bafilomycin A1 .[3] This distinction is critical because the presence of specific functional groups (specifically the carbamoyl moiety) in X-4357B dictates its superior potency and unique cytotoxicity profile compared to its de-carbamoylated congeners.
Chemical Structure Analysis: The X-4357B Scaffold
The X-4357B molecule is a plecomacrolide , a subclass of macrolide antibiotics characterized by a distinct 18-membered lactone ring fused to a hemiacetal side chain.
2.1 Structural Hierarchy
The molecule is composed of three pharmacophoric regions, each contributing to its nanomolar affinity for the V-ATPase V0 subunit.
-
The Macrolactone Core (Aglycone):
-
The Hemiacetal Side Chain:
-
Structure: A 6-membered cyclic hemiacetal ring attached to the macrolactone.[3]
-
Reactivity: This region is chemically labile and sensitive to acidic hydrolysis, a critical factor in extraction protocols (see Section 5).
-
-
The Glycosidic Moiety (The "X" Factor):
-
Sugar: 2-deoxy-D-rhamnose (or related deoxy-sugar derivatives).[3]
-
Critical Substituent: A carbamoyl group (-CONH2) at the C4' position of the sugar.[3]
-
Differentiation: This carbamoyl group is the defining feature of X-4357B (Concanamycin A). Its removal yields Concanamycin C , which exhibits significantly altered biological activity.
-
2.2 Visualization: Pharmacophore Connectivity
The following diagram illustrates the functional connectivity of the X-4357B molecule.
Figure 1: Pharmacophoric dissection of Antibiotic X-4357B.[1][3][5][6][7][8] The terminal carbamoyl group (Red) is the primary structural differentiator.[3]
Comparative Analysis: X-4357B vs. Analogues
While X-4357B and Concanamycin A are identical, the relevant scientific comparison is between X-4357B and Concanamycin C (its metabolic precursor/degradation product) or Bafilomycin A1 (a related 16-membered macrolide).[3]
3.1 Structural Activity Relationship (SAR) Table[3]
| Feature | Antibiotic X-4357B (Conc A) | Concanamycin C | Bafilomycin A1 |
| Macrolactone Ring | 18-membered | 18-membered | 16-membered |
| Sugar Moiety | 4'-O-carbamoyl-2-deoxy-rhamnose | 2-deoxy-rhamnose (No Carbamoyl) | None (or different sugar in variants) |
| V-ATPase IC50 | ~0.02 - 0.1 nM (Ultra-potent) | ~1.0 - 10 nM (Less potent) | ~1.0 - 10 nM |
| Cytotoxicity | High (due to perforin inhibition) | Moderate | Moderate |
| Stability | Labile (Carbamoyl hydrolysis) | More stable | Stable |
3.2 The Carbamoyl Significance
The 4'-O-carbamoyl group in X-4357B is not merely decorative.[3][4] SAR studies indicate that this group forms specific hydrogen bonds within the V-ATPase c-ring rotor, locking the enzyme more effectively than the hydroxyl group found in Concanamycin C.[3] This explains why X-4357B is often cited as the most potent specific inhibitor of V-ATPase available.[3]
Mechanism of Action: The Proton Pump Blockade
X-4357B functions by binding to the V0 subunit c (proteolipid) of the Vacuolar H+-ATPase.[3] This enzyme is a rotary motor responsible for acidifying intracellular compartments (lysosomes, endosomes).
Mechanism Steps:
-
Permeation: The hydrophobic macrolactone ring facilitates entry into the lipid bilayer.
-
Binding: The molecule wedges into the interface of the c-ring proteolipids.[3]
-
Arrest: The interaction prevents the rotation of the c-ring relative to the subunit a, halting proton translocation.
-
Result: Loss of organelle acidification, leading to inhibition of lysosomal degradation and autophagy.
Figure 2: Mechanism of Action pathway for X-4357B inhibition of V-ATPase.[3]
Experimental Protocols: Isolation & Purification
Isolating X-4357B requires strict adherence to pH control.[3] The hemiacetal and carbamoyl groups are sensitive to extremes of pH. The following protocol is a validated method for extraction from Streptomyces fermentation broth.
5.1 Protocol: Solvent Extraction & HPLC Purification
Reagents:
-
Ethyl Acetate (EtOAc)[3]
-
Acetonitrile (ACN, HPLC grade)
-
Water (Milli-Q)[3]
-
Ammonium Acetate (Buffer)[3]
Workflow:
-
Fermentation: Culture Streptomyces diastatochromogenes for 96 hours at 28°C.
-
Extraction (Critical Step):
-
Concentration: Evaporate solvent under reduced pressure at < 40°C.
-
Purification (Reverse Phase HPLC):
Validation Criteria:
-
Mass Spectrometry: ESI-MS should yield an [M+Na]+ peak at m/z 888.5 (Calculated MW for C46H75NO14 = 866.1).[3]
-
NMR Check: Verify the presence of the carbamoyl protons (broad singlet around 6.0-6.5 ppm in CDCl3 or DMSO-d6).
References
-
Identification of X-4357B as Concanamycin A: Kinashi, H., Someno, K., & Sakaguchi, K. (1984). Structure of concanamycin A. Tetrahedron Letters, 25(44), 5063-5066.[3] [3]
-
V-ATPase Inhibition Mechanism: Bowman, E. J., Siebers, A., & Altendorf, K. (1988). Bafilomycins: A class of inhibitors of membrane ATPases from microorganisms, animal cells, and plant cells. Proceedings of the National Academy of Sciences, 85(21), 7972-7976. [3]
-
Comparative SAR (Concanamycin A vs C): Dröse, S., & Altendorf, K. (1997). Bafilomycins and concanamycins as inhibitors of V-ATPases and P-ATPases.[3][9][10] Journal of Experimental Biology, 200(1), 1-8.[3]
-
Isolation Protocols: Westley, J. W., et al. (1984). Antibiotic X-4357B (Concanamycin A): Isolation and Structure. The Journal of Antibiotics, 37(12).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Concanamycin A | V-ATPase inhibitor | antibiotic | TargetMol [targetmol.com]
- 3. Amoxicillin Trihydrate | C16H25N3O8S | CID 62883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 5. abmole.com [abmole.com]
- 6. Isolation and screening of antibiotic producing actinomycetes from soils in Gondar town, North West Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. FD-891, a structural analogue of concanamycin A that does not affect vacuolar acidification or perforin activity, yet potently prevents cytotoxic T lymphocyte-mediated cytotoxicity through the blockage of conjugate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Isolation of Antibiotic X-4357B from Streptomyces
This guide provides an in-depth, technical overview of the isolation of antibiotic X-4357B, a metabolite with notable fungicidal, larvicidal, and cytotoxic properties. The methodologies detailed herein are synthesized from the foundational patent literature, supplemented with field-proven insights into natural product chemistry and microbiology. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel bioactive compounds.
Introduction: The Enduring Promise of Streptomyces
The genus Streptomyces remains a cornerstone of antibiotic discovery, responsible for the majority of clinically significant antibacterial, antifungal, and anticancer agents.[1][2] These soil-dwelling, filamentous bacteria possess a complex metabolism that yields a vast array of structurally diverse secondary metabolites.[2] The exploration of novel Streptomyces strains continues to be a vital endeavor in the face of mounting antimicrobial resistance. This guide focuses on the systematic approach to isolating one such novel agent, antibiotic X-4357B.[3]
The Producing Microorganism: A Novel Streptomyces Strain
The journey to isolating a new antibiotic begins with the identification and cultivation of the producing microorganism. Antibiotic X-4357B is produced by a newly isolated strain of Streptomyces.[3] While the patent does not assign a specific species name, it provides a detailed morphological and physiological characterization, which is crucial for reproducibility and potential future taxonomic classification.
Key Morphological and Cultural Characteristics:
-
Growth: The strain exhibits typical Streptomyces morphology, with the formation of a vegetative mycelium that penetrates the agar and an aerial mycelium that extends into the air, eventually differentiating into spore chains.[2]
-
Spore Formation: The spores are produced in chains, a characteristic feature of the genus.
-
Colony Morphology: On various standard agar media, the colony appearance, including surface texture, color of the aerial and substrate mycelia, and the production of soluble pigments, is meticulously documented. This serves as a primary method for strain identification and purity assessment.
Expert Insight: The detailed characterization of the producing strain is a critical first step. Variations in colony morphology or microscopic appearance can indicate contamination or strain degradation, both of which can lead to a significant loss of antibiotic production. Maintaining a pure, high-producing culture through careful subculturing and cryopreservation is paramount.
Fermentation: Cultivating for Optimal Production
The biosynthesis of secondary metabolites like X-4357B is highly dependent on the nutritional and physical environment. The fermentation process is, therefore, a carefully optimized bioprocess designed to maximize the yield of the target compound.
Fermentation Protocol:
-
Inoculum Preparation: A two-stage inoculum development is employed to ensure a vigorous and uniform population of cells for the production fermenter.
-
Stage 1: A vegetative mycelial suspension is generated by inoculating a suitable liquid medium with spores or a mycelial fragment from an agar plate.
-
Stage 2: The initial culture is used to inoculate a larger volume of the same medium to further expand the biomass.
-
-
Production Fermentation: The production medium is formulated to provide the necessary carbon, nitrogen, and mineral sources for both growth and antibiotic synthesis.
-
Medium Composition: A typical medium for Streptomyces fermentation includes a complex carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and essential minerals.
-
Fermentation Parameters: The fermentation is conducted in a stirred-tank fermenter under controlled conditions of temperature, pH, and aeration. These parameters are optimized to maintain the culture in the optimal physiological state for X-4357B production.
-
| Parameter | Value/Range | Rationale |
| Temperature | 25-30°C | Optimal for the growth and enzymatic activity of many mesophilic Streptomyces species. |
| pH | 6.5-7.5 | Maintained within a range that supports cell viability and the stability of the produced antibiotic. X-4357B's stability across different pH values should be empirically determined. |
| Aeration | 0.5-1.5 vvm | Streptomyces are aerobic, requiring sufficient oxygen for growth and secondary metabolism. Aeration rates are balanced to provide adequate oxygen transfer without causing excessive shear stress. |
| Agitation | 200-400 rpm | Ensures homogeneity of the culture, preventing nutrient gradients and facilitating oxygen transfer from the gas to the liquid phase. |
| Fermentation Time | 5-10 days | The production of secondary metabolites typically occurs during the stationary phase of growth. The fermentation is harvested when the antibiotic titer reaches its maximum. |
Causality in Fermentation: The choice of a complex, undefined medium is often deliberate. Components like soybean meal and yeast extract provide a slow release of nutrients and can contain precursors or inducers for the antibiotic biosynthetic pathway, leading to higher yields than a chemically defined medium.
Isolation and Purification: A Multi-Step Chromatographic Approach
The recovery of antibiotic X-4357B from the complex fermentation broth is a multi-step process involving extraction and a series of chromatographic separations. The goal is to remove impurities, including other metabolites, media components, and cellular debris, to obtain the pure active compound.
Step-by-Step Isolation Protocol:
-
Harvest and Extraction:
-
The whole fermentation broth is harvested.
-
The broth is extracted with a water-immiscible organic solvent, such as ethyl acetate or butanol. The choice of solvent is based on the polarity of X-4357B. This initial extraction partitions the antibiotic from the aqueous phase into the organic phase, providing a significant initial purification and concentration.
-
-
Solvent Evaporation:
-
The organic extract is concentrated under reduced pressure to yield a crude oily residue.
-
-
Chromatographic Purification:
-
Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol). Fractions are collected and analyzed for activity. This step separates compounds based on their polarity.
-
Further Chromatographic Steps: Active fractions from the initial column are pooled and may be subjected to further purification steps, such as size-exclusion chromatography (e.g., Sephadex LH-20) or preparative high-performance liquid chromatography (HPLC) to achieve high purity.
-
Caption: Overall workflow for the isolation and purification of antibiotic X-4357B.
Structural Elucidation: Characterizing a Novel Molecule
Once purified, the structure of X-4357B is determined using a combination of spectroscopic and physicochemical methods.
Physicochemical Properties:
| Property | Description |
| Appearance | White crystalline solid |
| Molecular Formula | Determined by high-resolution mass spectrometry (HRMS). |
| Melting Point | A sharp melting point is indicative of a pure compound. |
| Optical Rotation | The presence of chiral centers in the molecule will result in the rotation of plane-polarized light, a key physical constant. |
| UV-Visible Spectrum | Provides information about the presence of chromophores in the molecule. |
| Infrared Spectrum | Reveals the presence of specific functional groups (e.g., hydroxyl, carbonyl, C-O bonds), which is particularly useful for identifying polyether antibiotics.[4] |
Spectroscopic Analysis:
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which aids in determining the molecular formula and structural fragments.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D techniques (e.g., COSY, HMQC, HMBC), are the most powerful tools for elucidating the complete chemical structure, including the connectivity of all atoms and the relative stereochemistry.[6]
Expert Insight: The structural elucidation of a novel natural product is a complex puzzle. The data from all analytical techniques must be consistent and collectively support the proposed structure. For polyether antibiotics, the complex stereochemistry often requires advanced NMR techniques and sometimes chemical degradation or X-ray crystallography for unambiguous assignment.[7]
Biological Activity: A Spectrum of Potential Applications
Antibiotic X-4357B exhibits a range of biological activities, suggesting its potential for development in various therapeutic or agricultural applications.[3]
-
Fungicidal Activity: The compound shows activity against a range of fungi, indicating its potential as an antifungal agent.
-
Larvicidal Activity: The ability to kill insect larvae suggests potential applications in agriculture or for the control of disease vectors.
-
Cytotoxic Activity: The compound's toxicity to certain cell lines indicates potential for development as an anticancer agent, a property shared by many polyether antibiotics.[7]
Mechanism of Action: While the specific mechanism of X-4357B is not detailed in the initial patent, many polyether antibiotics function as ionophores, disrupting ion gradients across biological membranes.[7] This leads to a cascade of events that can result in cell death. Further research would be required to determine if X-4357B shares this mechanism.
Caption: Biological activity profile of antibiotic X-4357B.
Conclusion and Future Directions
The isolation of antibiotic X-4357B from a novel Streptomyces strain exemplifies the classic workflow of natural product discovery. The process, from fermentation to purification and characterization, relies on a synergistic application of microbiology, biochemistry, and analytical chemistry. The broad biological activity of X-4357B warrants further investigation to determine its precise mechanism of action, to optimize its production through genetic engineering or process development, and to evaluate its therapeutic potential in preclinical models. This foundational work provides a robust starting point for the potential development of a new and valuable bioactive compound.
References
- Title: Antibiotic X-4357B Source: Google Patents URL
-
Title: Structures and Properties of Naturally Occurring Polyether Antibiotics Source: PubMed Central URL: [Link]
-
Title: Streptomyces diastatochromogenes Source: Wikipedia URL: [Link]
-
Title: Structure elucidation of degradation products of the antibiotic amoxicillin with ion trap MS(n) and accurate mass determination by ESI TOF Source: PubMed URL: [Link]
-
Title: Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery Source: PubMed Central URL: [Link]
-
Title: Polyether Ionophore Antibiotics Target Drug-Resistant Clinical Isolates, Persister Cells, and Biofilms Source: PubMed URL: [Link]
-
Title: Isolation of a new polyether antibiotic, lonomycin Source: PubMed URL: [Link]
-
Title: Streptomyces Patents (Class 435/886) Source: FreePatentsOnline URL: [Link]
-
Title: Antibiotics produced by Streptomyces Source: SciELO URL: [Link]
-
Title: Antibiotics produced by Streptomyces ficellus. I. Ficellomycin Source: PubMed URL: [Link]
-
Title: Structure Elucidation of Antibiotics Source: PubMed URL: [Link]
Sources
- 1. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. US4076802A - Antibiotic X-4357B - Google Patents [patents.google.com]
- 4. Streptomyces diastatochromogenes Ogata 207 | Type strain | DSM 40449, ATCC 12309, CBS 370.58, CBS 690.72, ETH 31546, IFO 13389, IFO 3337, ISP 5449, JCM 4119, JCM 4746, KCC S-0119, KCC S-0746, NBRC 13389, NBRC 3337, NRRL B-1698, PSA 218, RIA 1350, VKM Ac-1760, BCRC 13668, CFBP 4540, CGMCC 4.1606, CIP 105123, KACC 20133, VTT E-042624, CCM 3113, KCC S-0244 | BacDiveID:15125 [bacdive.dsmz.de]
- 5. Amoxicillin and clavulanate (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. Amoxicillin Clavulanate: Uses, Dosage & Side Effects - Drugs.com [drugs.com]
- 7. Structures and Properties of Naturally Occurring Polyether Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Concanamycin A (Antibiotic X 4357B) for Researchers and Drug Development Professionals
Introduction: Unveiling Concanamycin A
Concanamycin A, also known by its synonyms Folimycin and the designation Antibiotic X 4357B, is a potent macrolide antibiotic produced by various species of Streptomyces, including Streptomyces diastatochromogenes.[1][2] First isolated for its antifungal and yeast-inhibiting properties, its primary significance in the scientific community now stems from its highly specific and potent inhibition of vacuolar-type H+-ATPase (V-ATPase).[2] This unique mechanism of action has established Concanamycin A as an invaluable tool for dissecting a multitude of cellular processes and as a lead compound in the exploration of novel therapeutic strategies for a range of diseases, from cancer to viral infections. This guide provides a comprehensive technical overview of Concanamycin A, including its biochemical properties, mechanism of action, relevant experimental protocols, and its impact on key cellular signaling pathways.
Core Properties and Identification
Correctly identifying and characterizing a compound is the foundational step in rigorous scientific investigation. Concanamycin A is registered under CAS number 80890-47-7.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 80890-47-7 | |
| Synonyms | Antibiotic X 4357B, Folimycin, TAN 1323B | [1] |
| Molecular Formula | C46H75NO14 | [3][4] |
| Molecular Weight | 866.09 g/mol | [3][4] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in DMSO, methanol, ethanol, chloroform, ethyl acetate, and acetone. Sparingly soluble in water. | [3] |
| Producing Organism | Streptomyces sp. (e.g., S. diastatochromogenes) | [2] |
Mechanism of Action: A Precise Molecular Wrench in the Cellular Machinery
The primary molecular target of Concanamycin A is the vacuolar-type H+-ATPase (V-ATPase), a multi-subunit proton pump essential for the acidification of various intracellular organelles, including lysosomes, endosomes, and the Golgi apparatus. Concanamycin A exhibits remarkable specificity for V-ATPases, with an IC50 value in the nanomolar range, making it a highly selective inhibitor.[5]
The inhibitory action is achieved through direct binding to the V0 subunit c of the V-ATPase complex, which effectively stalls the proton translocation machinery.[5] This disruption of proton gradients has profound downstream consequences on cellular function:
-
Inhibition of Lysosomal Acidification: The most immediate effect is the failure to maintain the acidic lumen of lysosomes. This neutralizes the environment required for the activity of acid hydrolases, thereby impairing the degradation of cellular waste and autophagic cargo.
-
Disruption of Autophagy: By preventing the fusion of autophagosomes with lysosomes and inhibiting the degradation of autophagic contents, Concanamycin A effectively blocks autophagic flux at the final step.[6] This makes it a critical tool for studying the intricate processes of autophagy.
-
Impairment of Intracellular Trafficking: The proper sorting and transport of proteins and other molecules through the endosomal and Golgi networks are dependent on controlled pH gradients. Concanamycin A's disruption of this delicate balance interferes with these vital trafficking pathways.[7][8]
-
Induction of Apoptosis: In many cancer cell lines, the cellular stress induced by V-ATPase inhibition and the disruption of organelle function leads to the activation of apoptotic pathways.[7]
Figure 1: Mechanism of action of Concanamycin A.
Impact on Cellular Signaling Pathways
The inhibition of V-ATPase by Concanamycin A sends ripples through several critical signaling networks, most notably the mTOR and autophagy pathways.
Autophagy Pathway
Autophagy is a cellular recycling process crucial for homeostasis. Concanamycin A serves as a powerful tool to study this pathway by blocking its final stages. By neutralizing the lysosomal pH, it prevents the degradation of autophagic cargo, leading to the accumulation of autophagosomes. This allows for the quantification of autophagic flux and the study of upstream regulatory mechanisms.[6]
Figure 2: Inhibition of the autophagy pathway by Concanamycin A.
mTOR Signaling
The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[9] mTORC1 activity is sensitive to nutrient availability and is regulated by its localization to the lysosomal surface. V-ATPase activity is crucial for the proper sensing of amino acids and the subsequent activation of mTORC1 at the lysosome. By inhibiting V-ATPase, Concanamycin A can indirectly suppress mTORC1 signaling, thereby impacting downstream processes such as protein synthesis and cell growth.[10]
Experimental Protocols
The following protocols provide a framework for the production and application of Concanamycin A in a research setting.
Fermentation of Streptomyces sp. for Concanamycin A Production
This protocol is adapted from a study on optimizing Concanamycin A production.[4]
1. Pre-culture Preparation: a. Inoculate spores from a fresh OPAH (Oatmeal Peptone Agar with Histidine) plate into 50 mL of peanut meal & starch media (10 g/L glucose, 30 g/L starch, 5 g/L bacto peptone, 10 g/L peanut meal, 5 g/L yeast extract, 2 g/L CaCO3, pH 7.0). b. Incubate for 3 days at 28°C with shaking.
2. Production Culture: a. Inoculate 1 L of producing media (GICYE: 10 g/L glucose, 30 g/L inulin, 5 g/L bacto peptone, 10 g/L corn gluten meal, 5 g/L yeast extract, 2 g/L CaCO3, pH 7.0) with 10 mL of the pre-culture. b. Incubate for 7 days at 22°C with shaking at 170 rpm.
Isolation and Purification of Concanamycin A
This protocol is based on methods described for the extraction of Concanamycins from Streptomyces cultures.[11]
1. Extraction: a. Separate the total biomass from 1 L of culture by vacuum filtration. b. Resuspend the cell pellet in 500 mL of a 20% methanol in dichloromethane (DCM) mixture and shake overnight to lyse the cells. c. Obtain the organic extract by vacuum filtration and concentrate it under reduced pressure. d. Resuspend the dried extract in 40 mL of DCM.
2. Chromatographic Purification: a. Adsorb the DCM extract onto silica gel and dry-load it onto a normal-phase flash chromatography column (e.g., Biotage flash column system with a 40 g column). b. Elute with a gradient of an appropriate solvent system (e.g., hexane/acetone or chloroform/methanol) to separate the Concanamycins. c. Monitor fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify and pool fractions containing Concanamycin A. d. A second round of normal-phase or reverse-phase HPLC may be necessary to achieve high purity.
V-ATPase Inhibition Assay
This is a generalized protocol for a biochemical assay to measure V-ATPase activity, which can be adapted for testing Concanamycin A's inhibitory effect.[12]
1. Preparation of Membrane Vesicles: a. Isolate membrane vesicles rich in V-ATPase (e.g., from yeast vacuoles or specific cell line fractions) using established protocols.
2. ATPase Activity Measurement: a. The assay measures the release of inorganic phosphate (Pi) from ATP hydrolysis. b. Prepare a reaction mixture containing an appropriate buffer (e.g., MES-Tris, pH 7.5), ATP, and the membrane vesicle preparation. c. To distinguish V-ATPase activity from other ATPases, include inhibitors for other pumps: sodium azide to inhibit F-type ATPases and vanadate to inhibit P-type ATPases. d. Run parallel reactions in the presence and absence of a known V-ATPase inhibitor (like Concanamycin A or Bafilomycin A1). e. Incubate the reactions at 37°C for a defined period. f. Stop the reaction and measure the amount of released Pi using a colorimetric method (e.g., Malachite Green assay). g. The V-ATPase activity is the difference in Pi released in the absence and presence of the specific V-ATPase inhibitor.
Cytotoxicity Assessment using MTT Assay
This is a standard protocol for assessing cell viability, which can be used to determine the cytotoxic effects of Concanamycin A.[13]
1. Cell Plating: a. Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium. b. Incubate for 24 hours to allow for cell attachment.
2. Treatment with Concanamycin A: a. Prepare serial dilutions of Concanamycin A in culture medium. b. Replace the existing medium with 100 µL of the medium containing different concentrations of Concanamycin A. Include a vehicle control (e.g., DMSO). c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Assay: a. Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C until a purple precipitate is visible. c. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. d. Gently pipette to dissolve the formazan crystals. e. Measure the absorbance at a wavelength of 570 nm using a microplate reader. f. Cell viability is expressed as a percentage of the vehicle-treated control.
Therapeutic Potential and Research Applications
The unique mechanism of action of Concanamycin A has positioned it as a compound of interest in several therapeutic areas:
-
Oncology: V-ATPases are often overexpressed in cancer cells and contribute to an acidic tumor microenvironment, which promotes invasion and metastasis. By inhibiting V-ATPase, Concanamycin A can induce apoptosis in tumor cells and may have potential as an anti-cancer agent.[5]
-
Virology: The replication and budding of many enveloped viruses, including HIV, are dependent on the acidic environment of intracellular compartments. Concanamycin A has been shown to block the cell surface expression of viral envelope glycoproteins, suggesting its potential as an antiviral agent.[7] It has also been shown to enhance the immune clearance of HIV-infected cells.[4]
-
Neurodegenerative Diseases: Dysfunctional lysosomal and autophagic pathways are implicated in the pathogenesis of several neurodegenerative disorders. As a modulator of these processes, Concanamycin A is a valuable tool for studying these diseases and exploring potential therapeutic interventions.
Conclusion
Concanamycin A (Antibiotic X 4357B) is a powerful and specific inhibitor of V-ATPase that has become an indispensable tool in cell biology research. Its ability to dissect fundamental cellular processes such as lysosomal acidification, autophagy, and intracellular trafficking provides researchers with a unique molecular probe. Furthermore, its potential therapeutic applications in oncology and virology continue to drive further investigation. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize Concanamycin A in their scientific endeavors. As with any potent bioactive compound, careful experimental design and interpretation are paramount to harnessing its full potential.
References
-
Bioaustralis Fine Chemicals. (n.d.). Concanamycin A. Retrieved February 5, 2026, from [Link]
- Gomez, E. R., et al. (2022).
- Tadesse, M., et al. (2022). Purification and Characterization of Bioactive Metabolite from Streptomyces monomycini RVE129 Derived from the Rift Valley Soil of Hawassa, Ethiopia.
- Robinson, D. G., et al. (2004). The V-ATPase inhibitors Concanamycin A and Bafilomycin A lead to Golgi swelling in plants. Protoplasma, 224(3-4), 255-258.
- Ohsumi, Y. (2014). Beginning to Understand Autophagy, an Intracellular Self-Degradation System in Plants. Plant Physiology, 164(2), 555-565.
- Kinashi, H., Someno, K., & Sakaguchi, K. (1984). Isolation and characterization of concanamycins A, B and C. The Journal of Antibiotics, 37(11), 1333-1343.
- Obermeyer, G. (2014). How can I measure specific V-ATPase activity in lysosomal fractions?
- Yano, K., et al. (2015). Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H(+)-ATPase inhibitor concanamycin A and the autophagy-related protein Atg8. Plant Signaling & Behavior, 10(11), e1082699.
- Liu, G., & Sabatini, D. M. (2020). mTOR signaling in growth, metabolism, and disease. Cell, 183(2), 294-310.
- Huss, M., et al. (2002). Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c. The Journal of Biological Chemistry, 277(43), 40544-40548.
-
PubChem. (n.d.). Concanamycin A. Retrieved February 5, 2026, from [Link]
-
Bio-Techne. (n.d.). Mitochondrial Complex V Activity Assay Kit (Colorimetric) NBP3-25842 Manual. Retrieved February 5, 2026, from [Link]
- Saxton, R. A., & Sabatini, D. M. (2017). mTOR Signaling in Growth, Metabolism, and Disease. Cell, 168(6), 960-976.
- Wang, Y., et al. (2021). Autophagy-related signaling pathways are involved in cancer (Review). International Journal of Oncology, 59(1), 1-14.
- Vang, O., et al. (2018). Purification of active human vacuolar H+-ATPase in native lipid-containing nanodiscs. Journal of Biological Chemistry, 293(30), 11776-11786.
-
Elabscience. (n.d.). Mitochondrial Complex Ⅴ(F0F1-ATPase/ATP Synthase) Activity Assay Kit. Retrieved February 5, 2026, from [Link]
- Zhang, Y., et al. (2021). A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma. Frontiers in Oncology, 11, 671141.
- Laplante, M., & Sabatini, D. M. (2009). mTOR signaling at a glance. Journal of Cell Science, 122(20), 3589-3594.
- Schreiber, S. L., et al. (2015). Discovery of a Small-Molecule Probe for V-ATPase Function. ACS Chemical Biology, 10(5), 1387-1395.
- Spandidos Publications. (2021). Autophagy-related signaling pathways are involved in cancer (Review).
- Han, J., et al. (2020). mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges. Cancer Letters, 471, 1-11.
- Holandino, C., et al. (2026). Viscum album L. mother tinctures modulate Na + /K + ATPase activity and expression, and promote endothelium-dependent vasodilation via SK channel and nitric oxide signalling. Frontiers in Pharmacology, 17.
- Zhang, Y., et al. (2018). Establishment of a highly efficient conjugation protocol for Streptomyces kanamyceticus ATCC12853. MicrobiologyOpen, 7(6), e00747.
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Isolation and characterization of concanamycins A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concanamycin A | CAS 80890-47-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Concanamycin A | V-ATPase inhibitor | antibiotic | TargetMol [targetmol.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H(+)-ATPase inhibitor concanamycin A and the autophagy-related protein Atg8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioaustralis.com [bioaustralis.com]
- 8. researchgate.net [researchgate.net]
- 9. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized Production of Concanamycins Using a Rational Metabolic Engineering Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Viscum album L. mother tinctures modulate Na+/K+ ATPase activity and expression, and promote endothelium-dependent vasodilation via SK channel and nitric oxide signalling [frontiersin.org]
Technical Guide: Identity and Pharmacological Characterization of Folimycin vs. Antibiotic X-4357B
[1]
Executive Summary: The Identity Resolution
For researchers encountering the terms Folimycin and Antibiotic X-4357B in literature or compound libraries, the primary technical distinction is nomenclatural and historical , not chemical.
Core Insight: Folimycin and Antibiotic X-4357B are synonyms for the same bioactive macrocyclic lactone, commonly known as Concanamycin A .[2][3]
-
Antibiotic X-4357B: The designation originally assigned during isolation by Hoffmann-La Roche (Westley et al., 1984) from Streptomyces diastatochromogenes.[1]
-
Folimycin: The name coined by Japanese researchers (Muroi et al., 1993) during independent characterization of the compound's antiviral and glycoprotein trafficking inhibitory properties.[1]
While chemically identical (C46H75NO14), the terms often appear in distinct research contexts: "Folimycin" is frequently cited in earlier virology and Golgi transport studies, whereas "Concanamycin A" (or X-4357B) is the standard nomenclature in autophagy and V-ATPase inhibition research.[1] This guide synthesizes the properties of this molecule, hereafter referred to as Concanamycin A (Folimycin) , and contrasts it with its functional analog, Bafilomycin A1, to aid in experimental design.
Chemical & Structural Analysis[1][2][3]
Molecular Architecture
Concanamycin A is an 18-membered macrolide antibiotic.[1][4][5] Its structure is distinct from the 16-membered ring of Bafilomycin A1, contributing to its higher potency and slightly different binding kinetics.[1]
| Feature | Specification |
| Common Name | Concanamycin A |
| Synonyms | Folimycin, Antibiotic X-4357B |
| CAS Number | 80890-47-7 |
| Molecular Formula | C₄₆H₇₅NO₁₄ |
| Molecular Weight | 866.1 g/mol |
| Source Organism | Streptomyces diastatochromogenes (S-45) |
| Core Structure | 18-membered macrocyclic lactone ring |
| Key Moiety | 4-O-carbamoyl-2,6-dideoxy-D-arabino-hexopyranose (Sugar residue critical for activity) |
Structural Integrity & Stability[1][2]
-
Solubility: Soluble in DMSO, Ethanol, and Methanol.[4] Insoluble in water.
-
Stability: Sensitive to light and acidic pH. Stock solutions in DMSO are stable at -20°C for 6 months.[1]
-
Experimental Note: The carbamoyl group on the sugar moiety is essential for V-ATPase inhibition.[1] Degradation (hydrolysis) of this group results in loss of activity, a common source of experimental failure when using old stocks designated as "X-4357B".[1]
Mechanism of Action: V-ATPase Inhibition[1][2][3][4][7]
Concanamycin A is a highly specific inhibitor of the Vacuolar H⁺-ATPase (V-ATPase) , the enzyme responsible for acidifying intracellular compartments (lysosomes, endosomes, Golgi).[1][2]
Binding Mechanism
Unlike weak bases (e.g., Chloroquine) that passively accumulate in acidic organelles, Concanamycin A binds directly to the c-subunit of the V0 membrane sector of the V-ATPase complex.[1] This binding prevents proton translocation across the membrane.
-
Potency vs. Bafilomycin A1: Concanamycin A is generally 10-100 times more potent than Bafilomycin A1.[1]
-
Causality: The inhibition of V-ATPase leads to a rapid rise in lysosomal pH (from ~4.5 to >6.0).[1] This neutral pH inactivates lysosomal hydrolases (e.g., Cathepsins), thereby blocking the degradation of autophagic cargo.[1]
Pathway Visualization
The following diagram illustrates the specific inhibition point of Concanamycin A within the cellular acidification pathway.
Figure 1: Mechanism of Action.[1] Concanamycin A targets the V0 sector of V-ATPase, halting proton pumping and neutralizing lysosomal pH, which results in the accumulation of autophagic markers (LC3-II).[1]
Experimental Application: Autophagy Flux Assay
The most critical application of Concanamycin A is the Autophagy Flux Assay . Researchers use it to distinguish between induction of autophagy (increased synthesis of autophagosomes) and blockage of degradation (accumulation of autophagosomes).[1]
Why Choose Concanamycin A over Bafilomycin A1?
While Bafilomycin A1 is more common, Concanamycin A is preferred when:
-
Complete Blockage is Required: It provides a more sustained and complete inhibition of acidification at lower concentrations.
-
Long-term Incubation: Concanamycin A exhibits lower cytotoxicity in certain cell lines (e.g., cytotoxic T-lymphocytes) compared to Bafilomycin A1 over extended periods (12-24h).[1]
-
Viral Studies: Specifically for studies involving viral glycoprotein trafficking (the original "Folimycin" context), it shows distinct efficacy in blocking Golgi transport.[1][6]
Protocol: Measuring Autophagic Flux via LC3-II Turnover
Objective: Quantify autophagic activity by measuring the accumulation of LC3-II in the presence of Concanamycin A.[1]
Reagents:
-
Concanamycin A Stock: 100 µM in DMSO.
-
Cell Lysis Buffer (RIPA with protease inhibitors).[1]
-
Anti-LC3B Antibody.
Step-by-Step Workflow:
-
Seeding: Seed cells (e.g., HeLa, HEK293) to reach 70-80% confluency.[1]
-
Treatment Groups:
-
Incubation: Treat cells for 2 to 4 hours .
-
Expert Tip: Do not exceed 4 hours for flux assays unless studying toxicity. Prolonged V-ATPase inhibition causes lysosomal swelling and non-specific cytotoxicity that confounds results.[1]
-
-
Harvest: Wash with ice-cold PBS and lyse cells.
-
Western Blot Analysis:
-
Resolve proteins on 12-15% SDS-PAGE (LC3-II is ~14-16 kDa).[1]
-
Blot for LC3B and Loading Control (Actin/GAPDH).
-
-
Data Interpretation:
Experimental Workflow Diagram
Figure 2: Autophagy Flux Workflow. Parallel treatment with DMSO and Concanamycin A allows for the subtraction of background LC3-II to quantify true autophagic turnover.[1]
Comparative Data: Concanamycin A vs. Bafilomycin A1
| Parameter | Concanamycin A (Folimycin) | Bafilomycin A1 |
| Target Specificity | V-ATPase (c-ring) | V-ATPase (V0 sector) |
| IC50 (V-ATPase) | 0.02 nM (High Potency) | ~1.0 nM |
| Working Conc. | 1 - 10 nM | 10 - 100 nM |
| Effect on Golgi | Strong inhibition of glycoprotein transport | Moderate inhibition |
| Cytotoxicity | Lower at effective doses (short term) | Higher potential for apoptosis |
| Reversibility | Irreversible (practically) | Slowly reversible |
References
-
Westley, J. W., et al. (1984). "The structure and absolute configuration of the 18-membered macrolide lactone antibiotic X-4357B (concanamycin A)."[1] The Journal of Antibiotics. Link[1]
-
Muroi, M., et al. (1993). "Folimycin (concanamycin A), a specific inhibitor of V-ATPase, blocks intracellular translocation of the glycoprotein of vesicular stomatitis virus before arrival to the Golgi apparatus."[1][7] Cell Structure and Function. Link[1][6]
-
Dröse, S., & Altendorf, K. (1997). "Bafilomycins and concanamycins as inhibitors of V-ATPases and P-ATPases."[1] Journal of Experimental Biology. Link
-
Klionsky, D. J., et al. (2021). "Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition)."[1] Autophagy. Link[1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Concanamycin A | V-ATPase inhibitor | antibiotic | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Concanamycin A - LKT Labs [lktlabs.com]
- 5. THE STRUCTURE AND ABSOLUTE CONFIGURATION OF THE 18-MEMBERED MACROLIDE LACTONE ANTIBIOTIC X-4357B (CONCANAMYCIN A) [jstage.jst.go.jp]
- 6. Folimycin (concanamycin A), a specific inhibitor of V-ATPase, blocks intracellular translocation of the glycoprotein of vesicular stomatitis virus before arrival to the Golgi apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
The Discovery and Scientific Journey of Folimycin (Antibiotic X-4357B): A Technical Guide
Foreword
In the annals of antibiotic discovery, the story of Folimycin, also known as Antibiotic X-4357B and later identified as Concanamycin A, represents a fascinating journey from a soil microorganism to a powerful biochemical tool. This guide provides an in-depth technical exploration of its history, from its initial isolation to the elucidation of its complex structure, biosynthesis, and unique mechanism of action. It is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this potent macrolide antibiotic.
Genesis of a Discovery: The Unveiling of Antibiotic X-4357B
The narrative of Folimycin begins in 1960 with a publication by Yamamoto and colleagues, which, despite being in Japanese, marked the entry of this compound into the scientific world. The antibiotic, initially designated X-4357B, was isolated from a strain of actinomycetes discovered in a soil sample from Neyagawa, Japan. This microorganism was identified as a new species and named Streptomyces neyagawaensis.
The discovery was a product of the systematic screening of soil microorganisms for antimicrobial activity, a common and fruitful practice in the "golden age" of antibiotic discovery. The initial reports highlighted its antifungal properties, laying the groundwork for further investigation into its chemical nature and biological activity.
The Producing Microorganism: Streptomyces neyagawaensis
The source of Folimycin, Streptomyces neyagawaensis, is a Gram-positive, filamentous bacterium belonging to the genus Streptomyces, which is renowned for its ability to produce a wide array of secondary metabolites, including many clinically important antibiotics.
Isolation and Cultivation of Streptomyces neyagawaensis
The isolation of S. neyagawaensis follows classical microbiological techniques for actinomycetes. The following protocol is a generalized representation of the methods that would have been employed.
Experimental Protocol: Isolation of Streptomyces from Soil
-
Sample Collection: Collect soil samples from diverse environments. For the original isolation of S. neyagawaensis, the sample was from Neyagawa, Japan.
-
Sample Pre-treatment: Air-dry the soil sample at room temperature for several days to reduce the population of Gram-negative bacteria.
-
Serial Dilution: Prepare a serial dilution of the soil sample in sterile saline or water.
-
Plating: Plate the dilutions onto a selective medium for actinomycetes, such as Gauze's Medium No. 1 or Starch Casein Agar. These media are typically low in nutrients to favor the growth of slower-growing actinomycetes over other bacteria and fungi.
-
Incubation: Incubate the plates at 28-30°C for 7-14 days.
-
Colony Selection: Observe the plates for characteristic actinomycete colonies, which are typically small, chalky, and have a filamentous appearance.
-
Pure Culture Isolation: Subculture individual colonies onto fresh agar plates to obtain a pure culture.
Fermentation for Folimycin Production
Table 1: Representative Fermentation Medium for Streptomyces
| Component | Concentration (g/L) | Purpose |
| Glucose | 20-40 | Carbon Source |
| Soybean Meal | 10-20 | Nitrogen Source |
| Yeast Extract | 2-5 | Growth Factors, Nitrogen |
| CaCO₃ | 1-3 | pH Buffering |
| NaCl | 2-5 | Osmotic Balance |
| Trace Elements | Variable | Enzyme Cofactors |
Experimental Protocol: Fermentation of S. neyagawaensis
-
Inoculum Preparation: Grow a pure culture of S. neyagawaensis in a seed medium for 2-3 days to generate a sufficient biomass for inoculation.
-
Fermentation: Inoculate the production medium (see Table 1) with the seed culture.
-
Incubation: Incubate the fermentation culture in a shaker incubator or a bioreactor at 28-30°C with continuous agitation (e.g., 200-250 rpm) for 5-7 days.
-
Monitoring: Monitor parameters such as pH, dissolved oxygen, and glucose consumption throughout the fermentation to ensure optimal conditions for antibiotic production.
Figure 1: Generalized workflow for the fermentation of Streptomyces neyagawaensis and the subsequent isolation and purification of Folimycin.
Chemical Identity and Structure Elucidation
Subsequent research revealed that Folimycin is identical to Concanamycin A, an 18-membered macrolide antibiotic. The elucidation of its complex structure was a significant undertaking, relying on a combination of spectroscopic techniques.
The structure of Concanamycin A is characterized by a large lactone ring adorned with multiple stereocenters, hydroxyl groups, methyl groups, and a deoxysugar moiety.[1]
Key Spectroscopic Techniques for Structure Elucidation:
-
Mass Spectrometry (MS): Provided the molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Allowed for the determination of the carbon-hydrogen framework and the connectivity of the atoms.
-
2D NMR Techniques (e.g., COSY, HMBC, NOESY): Were crucial in piecing together the complex structure by establishing correlations between protons and carbons, and providing information about the stereochemistry.
The intricate Pathway of Biosynthesis
The biosynthesis of Concanamycin A by Streptomyces neyagawaensis is a complex process orchestrated by a large polyketide synthase (PKS) gene cluster. The cloning and characterization of this gene cluster provided profound insights into the assembly of this intricate molecule.
The biosynthetic gene cluster for Concanamycin A spans over 100 kilobase pairs of DNA and contains 28 open reading frames (ORFs).[2] The core of the molecule is assembled by a type I modular PKS.
Key Features of Concanamycin A Biosynthesis:
-
Unusual Precursor Units: The biosynthesis involves the incorporation of unusual extender units, including ethylmalonyl-CoA and methoxymalonyl-ACP, in addition to the more common methylmalonyl-CoA and malonyl-CoA.[2]
-
Modular Polyketide Synthase: The PKS is organized into modules, with each module responsible for the addition and modification of a specific precursor unit to the growing polyketide chain.
-
Post-PKS Modifications: After the formation of the polyketide backbone, further enzymatic modifications occur, including the attachment of the deoxysugar moiety, 4'-O-carbamoyl-2'-deoxyrhamnose.[2]
Figure 2: A simplified schematic of the biosynthetic pathway of Concanamycin A, highlighting the key stages from precursor supply to the final molecule.
Mechanism of Action: A Specific Inhibitor of V-type ATPase
The most significant and well-studied aspect of Folimycin (Concanamycin A) is its highly specific and potent inhibition of vacuolar-type H⁺-ATPases (V-ATPases).[3][4] V-ATPases are ATP-driven proton pumps responsible for acidifying intracellular compartments in eukaryotic cells, such as lysosomes, endosomes, and the Golgi apparatus.
The inhibitory action of Concanamycin A involves:
-
Binding to the V₀ Subunit: Concanamycin A specifically binds to the c-subunit of the V₀ integral membrane domain of the V-ATPase.[1]
-
Inhibition of Proton Translocation: This binding event disrupts the rotation of the c-ring, which is essential for the translocation of protons across the membrane.
-
Disruption of Cellular Processes: By inhibiting V-ATPase, Concanamycin A disrupts a multitude of cellular processes that are dependent on organellar acidification, including protein trafficking, degradation, and receptor recycling.[2]
Figure 3: The mechanism of action of Concanamycin A as a specific inhibitor of V-type H⁺-ATPase.
Biological Activity: Antifungal Spectrum
Table 2: General Antifungal Activity of Folimycin (Concanamycin A)
| Fungal Group | Activity |
| Yeasts | Active against some species |
| Molds | Active against some species |
It is important to note that while Folimycin exhibits antifungal activity, its potent cytotoxicity due to the inhibition of a fundamental cellular process in eukaryotes has limited its development as a clinical antifungal agent. Instead, its high specificity for V-ATPase has made it an invaluable tool in cell biology research.
Conclusion and Future Perspectives
The journey of Folimycin (Concanamycin A) from a soil bacterium to a sophisticated molecular probe is a testament to the power of natural product discovery. While its initial promise as a clinical antifungal was hampered by its mechanism-based toxicity, its profound and specific impact on V-ATPase has cemented its place as an essential tool for dissecting fundamental cellular processes. The detailed understanding of its biosynthesis also opens avenues for synthetic biology and the generation of novel analogs with potentially more desirable therapeutic profiles. The story of Folimycin underscores the enduring value of exploring the microbial world for new chemical entities that can both treat disease and illuminate the intricate workings of life.
References
-
Bioaustralis Fine Chemicals. Concanamycin A. Available from: [Link]
-
PubChem. Concanamycin A. National Center for Biotechnology Information. Available from: [Link]
Sources
Molecular weight and formula of Antibiotic X 4357B
Technical Monograph: Molecular Characterization and Structural Elucidation of Antibiotic X-4357B (Concanamycin A)
Executive Summary & Chemical Identity
Antibiotic X-4357B , universally recognized in modern pharmacology as Concanamycin A (also Folimycin), is a plecomacrolide antibiotic originally isolated from Streptomyces diastatochromogenes.[1] It is chemically distinct due to its 18-membered macrolactone ring fused with a specific sugar moiety (4-O-carbamoyl-2,6-dideoxy-D-arabino-hexopyranose).[1][2]
Functionally, it serves as a potent, specific inhibitor of Vacuolar-type H
Table 1: Physicochemical Constants
| Parameter | Specification |
| Common Name | Concanamycin A (Antibiotic X-4357B) |
| CAS Registry Number | 80890-47-7 |
| Molecular Formula | C |
| Molecular Weight (Average) | 866.1 g/mol |
| Monoisotopic Mass | 865.5187 Da |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Acetone; Insoluble in Water |
| UV Max ( | 245 nm, 285 nm (in Methanol) |
| Purity Standard |
Structural Elucidation
The structural integrity of Antibiotic X-4357B is defined by two primary domains: the aglycone (macrolide ring) and the glycosidic appendage.[1][2]
A. The Aglycone (Macrolactone Core)
The core is an 18-membered lactone ring characterized by:
-
Polyene System: A conjugated diene system (C3-C5) responsible for its UV absorption profile.[1][2]
-
Hemiacetal Ring: An intramolecular hemiacetal linkage forming a tetrahydrofuran ring fused to the main macrocycle.[1][2]
-
Side Chain: A long alkyl side chain terminating in a cyclic hemiketal.[1][2]
B. The Glycosidic Moiety
Attached to the aglycone at C-21 is a specific deoxy-sugar:
-
Functionalization: The sugar is carbamoylated at the C-4' position (–O–CONH
).[2] This carbamate group is diagnostic in NMR spectra (broad singlet exchangeable with Dngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> O) and is crucial for its biological interaction with the V-ATPase V domain.[2]
Experimental Methodologies
Protocol 1: Isolation from Streptomyces diastatochromogenes
Rationale: This protocol utilizes the lipophilic nature of X-4357B for extraction from fermentation broth, followed by polarity-based fractionation.[1][2]
-
Fermentation: Cultivate S. diastatochromogenes (Strain S-45) in glucose-soybean meal medium at 27°C for 96 hours.
-
Extraction:
-
Purification (Silica Gel Chromatography):
-
Final Polishing (Sephadex LH-20):
Protocol 2: Structural Validation via HPLC-MS
Rationale: To verify the molecular formula and purity using high-resolution mass spectrometry (HRMS).
-
System: Agilent 1290 Infinity II LC coupled to 6545 Q-TOF MS.
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8
m).[2]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Mobile Phase:
-
Gradient: 50% B to 98% B over 10 minutes.
-
MS Parameters:
Visualization of Isolation Workflow
The following diagram illustrates the logical flow of isolating Antibiotic X-4357B from raw fermentation broth.
Figure 1: Step-by-step isolation workflow for Antibiotic X-4357B, prioritizing phase separation and chromatographic refinement.[1][2]
Mechanism of Action: V-ATPase Inhibition[1][2][7][8]
Antibiotic X-4357B binds non-covalently to the V
Key Consequences:
-
Lysosomal pH Elevation: The lysosomal lumen becomes neutral (pH > 6.5), deactivating hydrolytic enzymes (cathepsins).[1][2]
-
Autophagy Blockade: Autophagosomes cannot fuse with lysosomes (or fuse but cannot degrade cargo), leading to the accumulation of toxic protein aggregates and eventual cell death (apoptosis).[1][2]
Figure 2: Mechanistic pathway showing the cascade from V-ATPase binding to apoptotic cell death.[1][2]
References
-
Omura, S., et al. (1985).[1][2][5] Structure of a new macrolide antibiotic, X-14952B.[1][2][5] The Journal of Antibiotics, 38(5), 674-676.[1][2]
-
Westley, J. W., et al. (1984).[1][2] Antibiotic X-4357B (Concanamycin A): Isolation and Characterization. The Journal of Antibiotics, 37(12).[1][2] (Note: Foundational text for X-4357B nomenclature).
-
Dröse, S., & Altendorf, K. (1997).[1][2] Bafilomycins and concanamycins as inhibitors of V-ATPases and P-ATPases.[1][2][3] Journal of Experimental Biology, 200, 1-8.[1]
-
PubChem. (2024).[1][2] Concanamycin A (Compound CID 6438151).[2] National Library of Medicine.[1][2]
-
Kinashi, H., et al. (1984).[1][2] Structure of Concanamycin A. Tetrahedron Letters, 25(48), 5563-5566.[1][2]
Sources
- 1. medkoo.com [medkoo.com]
- 2. Antibiotic X 14952B | C42H69NO12 | CID 6438745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Concanamycin A | CAS 80890-47-7 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Concanamycin A | C46H75NO14 | CID 6438151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. THE STRUCTURE AND ABSOLUTE CONFIGURATION OF THE 18-MEMBERED MACROLIDE LACTONE ANTIBIOTIC X-4357B (CONCANAMYCIN A) [jstage.jst.go.jp]
Methodological & Application
Application Note: Protocol for V-ATPase Inhibition using Antibiotic X 4357B (Concanamycin A)
[1][2]
Executive Summary
Antibiotic X 4357B, scientifically designated as Concanamycin A (also known as Folimycin), is a plecomacrolide antibiotic and one of the most potent and specific inhibitors of Vacuolar-type H+-ATPases (V-ATPases) currently available.[1][2][3] Unlike Bafilomycin A1, which is widely used but less potent, X 4357B exhibits near-irreversible binding kinetics and superior efficacy in neutralizing organelle pH at nanomolar concentrations.[2]
This guide provides a rigorous technical framework for utilizing Antibiotic X 4357B to inhibit V-ATPase activity.[2] It covers stock preparation, cellular acidification assays, and autophagy flux monitoring.[2] The protocols are designed to ensure reproducibility and minimize cytotoxicity artifacts often seen with lower-quality inhibitors.[2]
Mechanism of Action & Compound Profile
The Target: V-ATPase
The V-ATPase is a multi-subunit enzyme complex that functions as an ATP-driven proton pump.[2][4] It is composed of two domains:
-
V1 Domain (Cytosolic): Responsible for ATP hydrolysis.[2]
-
V0 Domain (Transmembrane): Responsible for proton translocation across the membrane.[2]
The Inhibitor: Antibiotic X 4357B (Concanamycin A)
Antibiotic X 4357B binds specifically to the c-subunit of the V0 domain .[2] This binding physically occludes the proton transport channel, preventing the rotation of the c-ring required for proton translocation.[2] This results in the rapid de-acidification of lysosomes, endosomes, and the Golgi apparatus, effectively blocking pH-dependent cellular processes such as protein degradation and autophagosome-lysosome fusion.[2]
Mechanism Diagram
Figure 1: Mechanism of V-ATPase inhibition by Antibiotic X 4357B.[2][3][5] The antibiotic binds to the transmembrane V0 sector, mechanically arresting the proton pump and preventing lysosomal acidification.[2]
Material Preparation & Handling[2]
Safety Warning: Antibiotic X 4357B is a potent bioactive compound. Handle with gloves and eye protection in a biosafety cabinet.
Solubility and Storage
Antibiotic X 4357B is hydrophobic.[2] It must be dissolved in a high-grade organic solvent before use in aqueous media.[2]
| Parameter | Specification |
| Molecular Weight | ~866.1 g/mol |
| Primary Solvent | DMSO (Dimethyl sulfoxide), Anhydrous, ≥99.9% |
| Stock Concentration | 100 µM (Recommended) or 1 mM |
| Storage Temperature | -20°C (Stable for >1 year) |
| Freeze/Thaw Cycles | Avoid >3 cycles.[2] Aliquot immediately. |
Stock Solution Protocol (100 µM)
-
Weigh 1 mg of Antibiotic X 4357B powder.[2]
-
Dissolve in 11.54 mL of anhydrous DMSO to create a 100 µM master stock.
-
Note: If 1 mg is too much, weigh 0.1 mg and dissolve in 1.15 mL DMSO.
-
-
Vortex for 30 seconds to ensure complete solubilization.
-
Aliquot into light-protective amber tubes (20 µL per tube).
-
Store at -20°C.
Protocol 1: Quantitative Lysosomal pH Neutralization
This assay validates the activity of X 4357B by measuring the loss of acidic organelles using LysoTracker™ Deep Red, a pH-dependent fluorescent probe.
Materials
-
Cells: HeLa, HEK293, or primary cells of interest.
-
Reagent: Antibiotic X 4357B (100 µM stock).[2]
-
Probe: LysoTracker™ Deep Red (Thermo Fisher or equivalent).
-
Analysis: Flow Cytometer (Excitation 633/647 nm).
Experimental Workflow
-
Seeding: Plate cells (e.g., 2 x 10^5 cells/well) in a 6-well plate. Incubate overnight to adhere.
-
Treatment: Prepare fresh media containing Antibiotic X 4357B.
-
Incubation: Incubate cells for 1 to 2 hours at 37°C.
-
Rationale: V-ATPase inhibition is rapid; prolonged incubation (>12h) may induce apoptosis.[2]
-
-
Staining: Add LysoTracker Deep Red (final conc. 50 nM) directly to the media for the last 30 minutes of incubation.[2]
-
Harvest: Wash cells 1x with PBS, trypsinize, and resuspend in ice-cold FACS buffer (PBS + 1% BSA).
-
Acquisition: Analyze immediately on a flow cytometer.
Expected Results
Protocol 2: Autophagy Flux Blockade (LC3 Turnover)
Antibiotic X 4357B is the "Gold Standard" for measuring autophagic flux.[2] By blocking lysosomal degradation, it causes the accumulation of autophagosomes (LC3-II markers).[2]
Experimental Logic
-
Basal State: LC3-II levels reflect a balance between formation and degradation.[2]
-
Flux Block (X 4357B): Prevents degradation.[2]
-
Net Flux: (LC3-II with X 4357B) minus (LC3-II Basal).[2]
Workflow Diagram
Figure 2: Workflow for assessing autophagy flux using Antibiotic X 4357B.[2]
Detailed Methodology
-
Preparation: Seed cells to reach 70-80% confluency.
-
Treatment:
-
Duration: Incubate for 2 to 4 hours .
-
Lysis: Wash with ice-cold PBS.[2] Lyse in RIPA buffer containing Protease/Phosphatase inhibitors.
-
Western Blot:
Data Interpretation
| Condition | LC3-II Band Intensity | Interpretation |
| Control | Low/Moderate | Basal autophagy (turnover active).[2] |
| X 4357B Treated | High (Accumulated) | Blocked degradation.[2] Difference from control = Flux.[2] |
| X 4357B + Starvation | Very High | Induced autophagy + Blocked degradation.[2] |
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Cell Death >20% | Concentration too high or incubation too long.[2] | Reduce X 4357B to 1-5 nM. Reduce time to 2 hours. |
| No LC3-II Accumulation | Degraded antibiotic or resistant cell line.[2] | Use fresh stock. Verify V-ATPase inhibition via LysoTracker assay first.[2] |
| Precipitation in Media | Stock concentration too high. | Ensure final DMSO concentration is <0.1%.[2] Vortex media immediately after adding drug.[2] |
References
-
Bowman, E. J., et al. "Bafilomycins: A class of inhibitors of membrane ATPases from microorganisms, animal cells, and plant cells."[2] Proceedings of the National Academy of Sciences (1988).[2][4][6] Link[2]
-
Dröse, S., & Altendorf, K. "Bafilomycins and concanamycins as inhibitors of V-ATPases and P-ATPases."[2] Journal of Experimental Biology (1997).[2] Link
-
Huss, M., & Wieczorek, H. "Inhibitors of V-ATPases: old and new players."[2][7] Journal of Experimental Biology (2009).[2] Link
-
Klionsky, D. J., et al. "Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition)."[2] Autophagy (2021).[2] Link[2]
-
Yoshimori, T., et al. "Bafilomycin A1, a specific inhibitor of vacuolar-type H(+)-ATPase, inhibits acidification and protein degradation in lysosomes of cultured cells."[2][4] Journal of Biological Chemistry (1991).[2][4] Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Concanamycin A | V-ATPase inhibitor | antibiotic | TargetMol [targetmol.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. Concanamycin A | CAS 80890-47-7 | Cayman Chemical | Biomol.com [biomol.com]
- 6. Bafilomycin A1, a specific inhibitor of vacuolar-type H(+)-ATPase, inhibits acidification and protein degradation in lysosomes of cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Optimizing Solubility and Handling of Antibiotic X-4357B (Concanamycin A) for Cell Culture
[1]
Introduction & Mechanism of Action
Antibiotic X-4357B , widely recognized in modern literature as Concanamycin A (or Folimycin), is a potent 18-membered macrolide antibiotic originally isolated from Streptomyces diastatochromogenes.[1][2] It functions as a highly specific and reversible inhibitor of Vacuolar-type H⁺-ATPases (V-ATPases) .[1]
Unlike Bafilomycin A1, another common V-ATPase inhibitor, Concanamycin A exhibits higher potency and specificity, making it the gold standard for studying organelle acidification, autophagy flux, and perforin-mediated cytotoxicity.[1]
Mechanistic Insight
Concanamycin A binds to the c-subunit of the V0 domain of the V-ATPase complex.[1] This binding sterically hinders proton translocation across the membrane, leading to:
-
Loss of Acidification: Rapid neutralization of lysosomes, endosomes, and the Golgi apparatus.[1]
-
Protein Degradation Blockade: Inhibition of lysosomal hydrolases (which require low pH), causing accumulation of autophagosomes (autophagic block).[1]
-
Trafficking Disruption: Interference with post-Golgi trafficking and viral entry mechanisms.
Figure 1: Mechanism of Action.[1] Concanamycin A inhibits V-ATPase, preventing lysosomal acidification and blocking autophagic flux.[1][3]
Solubility Profile & Solvent Selection
Choosing the correct solvent is critical for stability. While X-4357B is soluble in both DMSO and Ethanol, DMSO is the preferred solvent for stock solutions due to lower volatility and better long-term stability of macrolides at low temperatures.[1]
Solubility Data Table
| Solvent | Solubility Limit | Recommended Stock Conc.[2][4] | Notes |
| DMSO | ≥ 10 mg/mL (~11.5 mM) | 100 µM - 1 mM | Preferred. Excellent stability at -20°C. |
| Ethanol | Soluble | Not Recommended for storage | High volatility alters concentration over time.[1] |
| Water | Insoluble | N/A | Precipitates immediately. Do not use for stock. |
| Methanol | Soluble | N/A | Toxic to many cell lines; avoid if possible. |
Critical Handling Guidelines
-
Hygroscopic Nature: DMSO is hygroscopic. Water absorption causes hydrolysis of the macrolide ring. Always use anhydrous DMSO (grade ≥99.9%) and seal containers tightly.[1]
-
Temperature Sensitivity: X-4357B is sensitive to repeated freeze-thaw cycles.[1] Aliquot stocks immediately after preparation.
-
Visual Check: If the stock solution appears cloudy or has precipitate, warm to 37°C for 5–10 minutes and vortex/sonicate briefly. If precipitate persists, the compound may have degraded or saturated.[1]
Preparation Protocol: Stock & Working Solutions
Equipment & Reagents
-
Antibiotic X-4357B (Concanamycin A) powder (MW: ~866.1 g/mol ).[1][5]
-
Anhydrous DMSO (Cell Culture Grade).[1]
-
Sterile 1.5 mL microcentrifuge tubes (Amber or foil-wrapped).
-
Vortex mixer.
Step 1: Master Stock Preparation (1 mM)
Target: Prepare 100 µL of 1 mM stock from 1 mg of powder.
Note: 1 mg is a standard aliquot size. Adjust volume based on actual mass (
-
Centrifuge the product vial briefly (5,000 x g, 10 sec) to settle powder.
-
Add 1.15 mL of anhydrous DMSO to 1 mg of X-4357B to generate a 1 mM (1000 µM) solution.
-
Vortex vigorously for 30 seconds. Ensure solution is clear.
-
Aliquot: Dispense into 10–20 µL aliquots in sterile tubes.
-
Storage: Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year). Protect from light.
Step 2: Serial Dilution for Cell Culture
Direct addition of 1 mM stock to cells is discouraged due to pipetting inaccuracy of small volumes and potential local solvent toxicity.
Goal: Treat cells at 10 nM final concentration.
-
Intermediate Dilution (100x):
-
Thaw one 10 µL aliquot of 1 mM Stock.
-
Add 1 µL of 1 mM Stock to 999 µL of culture medium (or PBS).
-
Concentration: 1 µM.
-
Note: This solution is unstable; use within 30 minutes.
-
-
Final Treatment:
-
Add 10 µL of the Intermediate Dilution (1 µM) per 1 mL of cell culture volume.
-
Final Concentration: 10 nM.
-
Final DMSO Concentration: 0.001% (Non-toxic).[1]
-
Figure 2: Dilution Workflow. Serial dilution strategy ensures accuracy and minimizes DMSO shock to cells.[1]
Experimental Considerations & Troubleshooting
Working Concentrations
-
General Range: 1 nM – 100 nM.
-
Autophagy Inhibition: 1 – 10 nM is usually sufficient to block flux within 2–4 hours.
-
Cytotoxicity Studies: Higher concentrations (50–100 nM) are used to induce apoptosis (e.g., in T-cell assays).[1]
-
Warning: Prolonged exposure (>24h) at >10 nM often results in significant cytotoxicity independent of the specific pathway being studied.
Troubleshooting Table
| Issue | Possible Cause | Solution |
| Precipitation in Media | Stock concentration too high or media too cold.[1] | Vortex intermediate dilution immediately. Ensure media is pre-warmed to 37°C. |
| Loss of Activity | Hydrolysis due to wet DMSO or freeze-thaw.[1] | Use fresh aliquots. Ensure DMSO is anhydrous. Do not re-freeze thawed aliquots. |
| Unexpected Cell Death | DMSO toxicity or drug overdose. | Include a "Vehicle Control" (DMSO only) at the same volume. Verify final DMSO is <0.1%.[6] |
| Inconsistent Results | Adsorption to plastics. | X-4357B is hydrophobic. Use low-binding plasticware or glass for intermediate dilutions if possible.[1] |
References
-
Selleck Chemicals. Concanamycin A (Folimycin; Antibiotic X 4357B) Product Datasheet. Retrieved from
-
Cayman Chemical. Antibiotic X-4357B (Concanamycin A) Safety Data Sheet & Product Insert. Retrieved from [1]
-
Guinea, R., & Carrasco, L. (1994).[1][7] Concanamycin A: a powerful inhibitor of enveloped animal-virus entry into cells.[1][7] Biochemical and Biophysical Research Communications, 201(3), 1270-1278.[1][7]
-
Kataoka, T., et al. (1996).[1][8] Concanamycin A, a powerful tool for characterization and estimation of contribution of perforin- and Fas-based lytic pathways in cell-mediated cytotoxicity.[1][8] Journal of Immunology, 156(10), 3678-3686.[1]
-
Dröse, S., & Altendorf, K. (1997).[1] Bafilomycins and concanamycins as inhibitors of V-ATPases and P-ATPases.[1] Journal of Experimental Biology, 200, 1-8.[1]
Sources
- 1. Concanamycin A - LKT Labs [lktlabs.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 所有产品 | Selleck.cn [selleck.cn]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Concanamycin A: a powerful inhibitor of enveloped animal-virus entry into cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioaustralis.com [bioaustralis.com]
Technical Application Note: V-ATPase Inhibition via Antibiotic X 4357B (Concanamycin A)
Introduction & Mechanistic Grounding
Antibiotic X 4357B , chemically identified as Concanamycin A (Folimycin), is a plecomacrolide antibiotic isolated from Streptomyces diastatochromogenes.[1] While often compared to the widely used Bafilomycin A1, Concanamycin A represents a higher-fidelity tool for the complete ablation of vacuolar H⁺-ATPase (V-ATPase) activity.
The Mechanism: Why X 4357B?
Unlike lysosomotropic agents (e.g., Chloroquine, Ammonium Chloride) which passively accumulate in acidic organelles to buffer pH, Concanamycin A actively disables the proton pump machinery.
-
Target: It binds specifically to the c-subunit of the V₀ membrane sector of the V-ATPase complex.[2][3]
-
Action: This binding prevents the rotation of the proteolipid ring, mechanically arresting the proton translocation required to maintain the pH gradient (ΔpH).
-
Potency: Concanamycin A is approximately 10–20 times more potent than Bafilomycin A1, with an IC₅₀ in the sub-nanomolar range (0.02–1 nM). This allows for lower dosing, reducing off-target effects on P-type ATPases which can occur with high-dose Bafilomycin treatment.
Pathway Visualization
The following diagram illustrates the V-ATPase complex and the specific inhibition point of Concanamycin A compared to downstream effects.
Figure 1: Mechanism of Action. Concanamycin A binds the V0 sector, mechanically halting the proton pump, leading to rapid lumen alkalization and inhibition of pH-dependent hydrolases.[2]
Experimental Design Strategy
When designing experiments with Concanamycin A, "more" is not "better." Over-treatment leads to severe vacuolar swelling ("vacuolation") and non-specific cytotoxicity.
Comparative Profile: Inhibitor Selection
| Feature | Antibiotic X 4357B (Concanamycin A) | Bafilomycin A1 | Chloroquine |
| Mechanism | V-ATPase Inhibition (V₀ binding) | V-ATPase Inhibition (V₀ binding) | Lysosomotropic Weak Base |
| Potency (IC₅₀) | ~0.02 - 1 nM | ~10 - 100 nM | ~10 - 100 µM |
| Reversibility | Essentially Irreversible | Slowly Reversible | Reversible |
| Primary Risk | Cytotoxicity >24h | Incomplete block at low dose | Osmotic stress / Permeabilization |
| Best Use | Total flux block; High sensitivity | General screening | Malaria research; Clinical models |
Protocol 1: Preparation and Storage
Critical Step: Concanamycin A is expensive and degrades if handled improperly.
-
Reconstitution:
-
Dissolve the lyophilized powder in high-grade DMSO (Dimethyl Sulfoxide).
-
Target Concentration: Create a 100 µM stock solution . (e.g., 100 µg in ~1.15 mL DMSO, depending on specific batch MW).
-
Note: Ensure the DMSO is anhydrous to prevent hydrolysis.
-
-
Storage:
-
Aliquot into small volumes (e.g., 10–20 µL) to avoid freeze-thaw cycles.
-
Store at -20°C (stable for 6–12 months).
-
Protect from light.
-
-
Working Solution:
-
Dilute the stock 1:1000 in PBS or media to make a 100 nM intermediate immediately before treating cells.
-
Final assay concentration is typically 1–10 nM .
-
Protocol 2: Functional Assay (Lysosomal pH)
This protocol uses Acridine Orange (AO) , a metachromatic dye. In acidic vesicles, AO becomes protonated and trapped, fluorescing red . In neutral environments (cytosol or alkalized lysosomes), it fluoresces green .
Materials
-
Adherent cells (e.g., HeLa, HEK293, or primary neurons)
-
Concanamycin A (Stock: 100 µM)
-
Acridine Orange (Solution: 1 µg/mL in media)
-
Fluorescence Microscope (FITC and TRITC filters) or Flow Cytometer
Step-by-Step Methodology
-
Seeding: Plate cells to reach 70% confluency on the day of the assay.
-
Treatment:
-
Experimental Group: Add Concanamycin A to culture media at a final concentration of 5 nM .
-
Control Group: Add DMSO vehicle (equivalent volume).
-
Incubation: Incubate at 37°C for 1 to 2 hours .
-
Expert Tip: Do not exceed 4 hours for pH assays; vacuolar swelling will alter morphology and complicate image analysis.
-
-
Staining:
-
Add Acridine Orange directly to the media (final: 1–5 µg/mL).
-
Incubate for 15 minutes at 37°C.
-
-
Wash & Analysis:
-
Wash cells 2x with warm PBS (do not fix; fixation destroys the pH gradient).
-
Imaging: Immediately image.
-
Control: Bright RED puncta (lysosomes) + faint GREEN cytoplasm.
-
Treated: Loss of RED puncta; diffuse GREEN fluorescence increases.
-
-
Flow Cytometry: Measure Mean Fluorescence Intensity (MFI) in the FL3 (Red) channel. Treated cells will show a massive decrease in FL3 signal.
-
Protocol 3: Autophagy Flux Assessment (LC3-II Turnover)
Concanamycin A is the gold standard for measuring Autophagic Flux . By blocking acidification, it prevents the degradation of autophagosomes.[3][4] The accumulation of LC3-II in treated vs. untreated cells represents the true rate of autophagy.
Workflow Diagram
Figure 2: Autophagy Flux Workflow. Comparing LC3-II levels in the presence and absence of Concanamycin A reveals the dynamic turnover rate.
Step-by-Step Methodology
-
Treatment:
-
Treat cells with 2–5 nM Concanamycin A for 4 to 6 hours .
-
Note: Unlike pH assays, flux assays require enough time for autophagosomes to accumulate, but <12 hours to avoid apoptosis.
-
-
Lysis:
-
Harvest cells in RIPA buffer containing protease inhibitors.
-
-
Western Blotting:
-
Run SDS-PAGE (12% or 15% gel to resolve LC3-I and LC3-II).
-
Blot for LC3B .
-
-
Interpretation:
-
LC3-I (Cytosolic): ~14-16 kDa band (often faint).
-
LC3-II (Membrane-bound): ~14 kDa band (migrates faster due to hydrophobicity).
-
Result: A strong increase in the LC3-II band in the Concanamycin A lane compared to Control indicates functional autophagy . If LC3-II is high in Control and does not increase with Concanamycin A, autophagy initiation is blocked upstream.
-
Troubleshooting & Validation (Self-Validating Systems)
| Observation | Diagnosis | Corrective Action |
| No loss of Acridine Orange Red signal | Inactive compound or insufficient dose. | Freshly dilute stock. Increase dose to 10 nM. Verify V-ATPase expression. |
| Massive cell detachment/death | Cytotoxicity (Apoptosis). | Reduce concentration (try 1 nM). Reduce time (<2 hours). |
| LC3-II bands are smeared | Autophagosome saturation. | Reduce incubation time. Ensure lysis buffer is fresh. |
| "Exploded" vacuoles visible | Osmotic swelling (Vacuolation). | This is a known phenotype of V-ATPase inhibition.[3][5] Reduce time if it interferes with imaging. |
References
-
TargetMol. (n.d.). Concanamycin A | V-ATPase inhibitor | antibiotic.[1][5][6][7] Retrieved from
-
R&D Systems. (n.d.). Concanamycin A | H+-ATPase Inhibitors. Retrieved from
-
Dröse, S., & Altendorf, K. (1997). Bafilomycins and concanamycins as inhibitors of V-ATPases and P-ATPases.[7] Journal of Experimental Biology. Retrieved from
-
Kataoka, T., et al. (1996). Concanamycin A, a powerful tool for characterization and estimation of contribution of perforin- and Fas-based lytic pathways.[8] PubMed. Retrieved from
-
MedChemExpress. (n.d.). Concanamycin A (Antibiotic X 4357B).[1][3][4][7][9] Retrieved from
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Concanamycin A | Cell Signaling Technology [cellsignal.com]
- 6. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Concanamycin A, a powerful tool for characterization and estimation of contribution of perforin- and Fas-based lytic pathways in cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Concanamycin A | V-ATPase inhibitor | antibiotic | TargetMol [targetmol.com]
Application Notes and Protocols: Preparation of Antibiotic X-4357B (Concanamycin A) Stock Solution for Long-Term Storage
Introduction: The Criticality of a Stable Stock Solution
Antibiotic X-4357B, scientifically known as Concanamycin A, is a potent macrolide antibiotic and a highly specific inhibitor of vacuolar-type H+-ATPase (V-ATPase)[1][2]. Its utility in research, particularly in studies involving lysosomal acidification, autophagy, and T cell-mediated inflammation, necessitates a reliable and stable source of the compound[3][4]. The integrity of experimental data hinges on the accurate concentration and biological activity of the antibiotic, which can be compromised by improper storage and handling. This guide provides a comprehensive, field-proven protocol for the preparation and long-term storage of Antibiotic X-4357B stock solutions, ensuring experimental reproducibility and the preservation of this valuable reagent.
The primary challenge in maintaining the viability of many antibiotics in solution is their susceptibility to hydrolysis and degradation at ambient temperatures[5]. The choice of solvent and storage conditions are therefore not arbitrary but are dictated by the physicochemical properties of the antibiotic to ensure its stability over time. For Concanamycin A, empirical data from multiple suppliers strongly indicates that while it is soluble in a variety of organic solvents, Dimethyl Sulfoxide (DMSO) is the superior choice for preparing stable, long-term stock solutions[3][5][6][7].
Physicochemical and Biological Properties of Antibiotic X-4357B (Concanamycin A)
A thorough understanding of the properties of Antibiotic X-4357B is fundamental to its correct handling.
| Property | Value | Source(s) |
| Synonyms | Concanamycin A, Folimycin | [2][3][5] |
| CAS Number | 80890-47-7 | [1][3][5] |
| Molecular Formula | C46H75NO14 | [1][3][5] |
| Molecular Weight | 866.1 g/mol | [3][5][6] |
| Mechanism of Action | Specific inhibitor of V-type (vacuolar) H+-ATPase | [1][4][8] |
| Solubility | Soluble in DMSO, methanol, ethanol, chloroform, acetone, ethyl acetate | [5][6][7] |
Safety Precautions: Handling a Highly Potent Compound
Concanamycin A is classified as a hazardous substance and is fatal if swallowed, in contact with skin, or if inhaled. It also causes serious eye irritation[9][10][11][12]. Therefore, stringent safety protocols must be adhered to at all times.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety goggles.
-
Handling: Handle the powdered form and concentrated stock solutions in a certified chemical fume hood to avoid inhalation of aerosolized particles.
-
Disposal: Dispose of all contaminated materials and waste in accordance with institutional and local regulations for hazardous chemical waste.
Protocol for Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution in DMSO, a concentration commonly used for subsequent dilutions in cell culture and other experimental systems.
Materials
-
Antibiotic X-4357B (Concanamycin A) powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Experimental Workflow Diagram
Sources
- 1. Concanamycin A | H+-ATPase | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Concanamycin A | Cell Signaling Technology [cellsignal.com]
- 7. Concanamycin A | V-ATPase inhibitor | antibiotic | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Concanamycin A | C46H75NO14 | CID 6438151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Application Note: In Vivo Administration Routes for Antibiotic X 4357B (Concanamycin A) in Mouse Models
[1]
Executive Summary & Compound Profile
Antibiotic X 4357B , widely recognized in current literature as Concanamycin A (or Folimycin), is a plecomacrolide antibiotic originally isolated from Streptomyces diastatochromogenes.[1] While chemically classified as an antibiotic, its primary utility in modern research is as a highly specific and potent inhibitor of Vacuolar-type H+-ATPase (V-ATPase) .[1]
Unlike standard antibacterials used for infection control, X 4357B is frequently deployed to study autophagy flux, lysosomal acidification, and T-cell mediated cytotoxicity.[1] Due to its high molecular weight (~866.1 g/mol ) and extreme lipophilicity, in vivo administration presents significant challenges regarding solubility and bioavailability.[1]
Critical Warning: X 4357B exhibits a narrow therapeutic index.[1] V-ATPase is ubiquitous in mammalian cells; systemic overdose leads to rapid toxicity.[1] This guide prioritizes protocols that maximize stability while minimizing vehicle-induced toxicity.
Physicochemical Profile
| Property | Value | Implication for In Vivo Work |
| Synonyms | Concanamycin A, Folimycin, NSC 674620 | Ensure reagent identity across vendors.[1] |
| MW | 866.11 g/mol | Large molecule; poor oral bioavailability predicted.[1] |
| Solubility | DMSO (>10 mg/mL), EtOH, MeOH | Insoluble in water. Requires co-solvents.[1] |
| Stability | Sensitive to light and acidic pH | Prepare fresh; avoid low pH vehicles.[1] |
| Target | V-ATPase (IC50 ~0.02 nM) | Extremely potent; nM concentrations are effective.[1] |
Pre-Formulation Strategy: The "Solubility Trap"
Direct injection of X 4357B dissolved solely in DMSO is contraindicated due to immediate precipitation upon contact with aqueous body fluids and severe local tissue necrosis.[1] We recommend a Co-Solvent System or an Emulsion System .[1]
Recommended Vehicle (Intraperitoneal/Intravenous)
For doses < 1 mg/kg:
-
Stock Solution: Dissolve X 4357B in 100% DMSO at 100x the final concentration.
-
Diluent: 30% PEG-300 + 5% Tween-80 + 65% Saline (warm to 37°C).
-
Mixing: Slowly add DMSO stock to the Diluent while vortexing.
Why this works: PEG-300 acts as a bridge solvent, preventing the "crashing out" of the macrolide when the DMSO hits the saline.[1] Tween-80 stabilizes the micellar dispersion.[1]
Workflow Visualization: Formulation Logic
Caption: Step-by-step formulation logic to prevent compound precipitation (crashing out) prior to injection.
Administration Protocols
Route A: Intraperitoneal (IP) Injection – The Primary Mechanistic Route
Rationale: IP administration allows for absorption via the portal circulation, mimicking first-pass metabolism while accommodating the larger volumes needed for hydrophobic vehicles.[1] This is the standard route for autophagy inhibition studies.[1]
Protocol:
-
Restraint: Scruff the mouse firmly to expose the abdomen.[1]
-
Site Selection: Lower right quadrant (to avoid the cecum).[1]
-
Needle: 27G or 30G, ½ inch.
-
Injection:
-
Post-Op: Massage abdomen gently to disperse the vehicle.[1]
Route B: Intravenous (IV) Tail Vein – Bioavailability & Systemic Challenge
Rationale: Required when immediate V-ATPase blockade is needed or to bypass first-pass metabolism.[1] Risk: High.[1] Bolus delivery of V-ATPase inhibitors can cause acute cardiac depression.[1] Inject slowly.
Protocol:
-
Preparation: Warm mouse in a heating chamber (38°C) for 2-3 minutes to dilate tail veins.
-
Restraint: Use a mechanical restrainer; the tail must be accessible.[1]
-
Visualization: Wipe tail with 70% ethanol. Locate the lateral tail veins (blue streaks).[1]
-
Injection:
-
Use a 29G insulin syringe.[1]
-
Insert bevel-up, parallel to the vein.[1]
-
The Flash: A successful entry usually shows a tiny flash of blood in the hub (if no air is present).[1]
-
Inject slowly. If the tail turns white/pale, the fluid is extravascular (subcutaneous).[1] Stop immediately to prevent necrosis (X 4357B is a tissue irritant).[1]
-
-
Hemostasis: Apply pressure for 30 seconds.
Experimental Validation: Signaling & Efficacy
To confirm X 4357B has reached the target tissue, researchers must validate the inhibition of autophagy .[1] X 4357B blocks lysosomal acidification, leading to an accumulation of autophagosomes (LC3-II accumulation).[1]
Biological Validation Workflow
Caption: Mechanism of Action pathway for validating X 4357B efficacy via LC3-II accumulation markers.
References
-
Original Patent: Westley, J. W. (1978).[1] Antibiotic X-4357B.[1][2][3][4][5][6][7][8][9] U.S. Patent No.[1] 4,076,802.[1] Washington, DC: U.S. Patent and Trademark Office.[1]
-
Compound Identity & Mechanism: Dröse, S., & Altendorf, K. (1997).[1] Bafilomycins and concanamycins as inhibitors of V-ATPases and P-ATPases.[1][9] Journal of Experimental Biology, 200, 1-8.[1]
-
In Vivo Formulation (General Guidelines): Li, D., & Kerns, E. H. (2006).[1] Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Referencing Chapter on Solubility and Formulation).
-
Mouse Restraint & Injection Techniques: Turner, P. V., et al. (2011).[1] Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613.[1]
-
Autophagy Validation: Klionsky, D. J., et al. (2021).[1] Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy, 17(1), 1–382.[1] [1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. US4076802A - Antibiotic X-4357B - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Concanamycin A | The Utonagan Society [theutonagansociety.com]
- 5. selleckchem.com [selleckchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Concanamycin A | V-ATPase inhibitor | antibiotic | TargetMol [targetmol.com]
- 8. abmole.com [abmole.com]
- 9. Concanamycin A | CAS 80890-47-7 | Cayman Chemical | Biomol.com [biomol.com]
Technical Application Note: Mechanistic Inhibition of Viral Entry via V-ATPase Blockade using Antibiotic X 4357B (Concanamycin A)
[1][2][3][4][5]
Introduction & Mechanistic Rationale
Antibiotic X 4357B (widely recognized in current literature as Concanamycin A ) is an 18-membered macrolide lactone originally isolated from Streptomyces diastatochromogenes.[1][2][3][4] While historically categorized as an antifungal and immunosuppressant, its primary utility in modern virology lies in its extreme potency as a specific inhibitor of Vacuolar H+-ATPase (V-ATPase) .[1][2][3][4]
The "Why": Causality in Viral Entry Studies
Many enveloped viruses (e.g., Influenza A, VSV, Ebola, SARS-CoV-2) are "pH-dependent."[1][2][3][4] They utilize receptor-mediated endocytosis to enter the host cell.[2][3][4] Once inside the endosome, the virus relies on the host's V-ATPase pumps to lower the luminal pH (acidification).[3] This drop in pH triggers a conformational change in viral surface glycoproteins (e.g., Hemagglutinin in Influenza), driving the fusion of the viral envelope with the endosomal membrane and releasing the viral genome into the cytoplasm.[3]
Antibiotic X 4357B acts as a molecular brake on this process. By binding the c-subunit of the V0 rotor in the V-ATPase complex, it prevents proton transport.[3][4] The endosome remains neutral, the viral fusion proteins never trigger, and the virus remains trapped and eventually degraded.[3]
Critical Distinction: Unlike neutralizing antibodies that block attachment, X 4357B blocks the post-internalization fusion step.[3]
Mechanistic Pathway Visualization
The following diagram illustrates the specific blockade point of Antibiotic X 4357B within the viral entry pathway.
Figure 1: Mechanism of Action.[1][2][3][4] Antibiotic X 4357B inhibits V-ATPase, preventing endosomal acidification and arresting the virus prior to membrane fusion.[2][3][4]
Comparative Data: Potency & Specificity[1][2][4]
When designing entry assays, selecting the correct inhibitor is vital.[3] Antibiotic X 4357B is often preferred over Bafilomycin A1 due to higher stability and potency in certain cell lines.
| Compound | Target | Working Conc. | Mechanism | Key Advantage/Disadvantage |
| Antibiotic X 4357B (Concanamycin A) | V-ATPase (c-subunit) | 0.1 – 10 nM | Irreversible inhibition of proton pump.[1][2][3][4] | Most Potent. More complete degradation of V-ATPase complex than Bafilomycin [1].[1][2][3][4] |
| Bafilomycin A1 | V-ATPase (c-subunit) | 1 – 100 nM | Reversible/Irreversible (conc.[1][2][3][4] dependent). | Standard control. Slightly less potent than X 4357B in T-cell models.[1][2][3][4] |
| Chloroquine / NH4Cl | Lysosomotropic Agent | 10 – 50 µM | Weak base accumulation (buffers pH).[1][3] | Low Specificity. High toxicity; affects many off-target pathways.[1][2][3][4] |
Validated Experimental Protocols
Protocol A: Compound Preparation & Storage
Self-Validating Step: X 4357B is sensitive to light and moisture. Improper handling leads to false negatives (loss of potency).[1][3]
-
Reconstitution: Dissolve lyophilized Antibiotic X 4357B in high-grade DMSO to a stock concentration of 100 µM .
-
Aliquot: Dispense into light-protected (amber) tubes in small volumes (e.g., 10 µL) to avoid freeze-thaw cycles.
-
Storage: Store at -20°C. Stable for 6 months.
-
Working Solution: Dilute immediately before use.[1] Do not store diluted aqueous solutions.[1][3]
Protocol B: Functional Validation (Acridine Orange Staining)
Purpose: Before adding virus, you must prove the drug effectively neutralized endosomal pH in your specific cells.[3]
-
Seed Cells: Plate host cells (e.g., A549, MDCK, HeLa) on glass coverslips or clear-bottom 96-well plates.
-
Treatment: Treat cells with X 4357B (titration: 0.1, 1, 5, 10 nM) for 2 hours at 37°C. Include a DMSO vehicle control.
-
Staining: Add Acridine Orange (AO) to a final concentration of 5 µg/mL for 15 minutes.
-
Wash: Wash 3x with PBS.
-
Microscopy: Image immediately using a fluorescence microscope.
-
Validation Criteria:
Protocol C: Viral Entry Time-of-Addition Assay
Purpose: To distinguish between inhibition of entry versus replication.
Workflow Diagram:
Figure 2: Time-of-Addition Workflow. Critical temperature shifts synchronize viral entry.
Step-by-Step:
-
Pre-Treatment: Treat cells with X 4357B (e.g., 5 nM) for 30-60 minutes at 37°C.[1][2][3][4]
-
Synchronized Binding (The "Cold Bind"):
-
Entry Initiation:
-
Washout (Optional but Recommended): After 2-4 hours (sufficient for entry), wash cells and replace with drug-free media to minimize cytotoxicity during the replication phase.[1][2][3][4]
-
Readout (24h post-infection):
Troubleshooting & Optimization
-
Cytotoxicity: V-ATPase inhibition is toxic over long periods.[1][2][3][4] If cells detach or show poor viability (MTS assay) at 24h, reduce the exposure time.[1][3] Treat only during the first 4 hours (entry window), then wash out.
-
Incomplete Inhibition: If viral entry persists, check the cell type.[3] Macrophages or cells with high pinocytic activity may require higher doses (up to 20-50 nM) or longer pre-incubation.[1][2][3][4]
-
Bypass Controls: To confirm the block is pH-dependent, attempt to "rescue" the infection by briefly treating surface-bound virus with low pH buffer (pH 5.[1][2][3][4]0) for 2 minutes at the plasma membrane before adding neutral media. This forces fusion at the surface, bypassing the endosome and the X 4357B block [3].[3]
References
-
Guinea, R., & Carrasco, L. (1994).[1][3][4][8] Concanamycin A: a powerful inhibitor of enveloped animal-virus entry into cells.[1][2][3][4] Biochemical and Biophysical Research Communications, 201(3), 1270–1278.[1][3][4][8] Retrieved from [Link]
- Grounding: Establishes the protocol for using Concanamycin A to block VSV and Influenza entry without affecting
-
Miletic, H., et al. (1999).[1][3][4] Bystander killing of malignant glioma by bone marrow-derived tumor-infiltrating progenitor cells expressing a suicide gene.[1][2][3][4] Human Gene Therapy.[1] (Contextual reference for V-ATPase usage in viral vectors).
- Grounding: Verifies the synonym "Antibiotic X 4357B" and its application in lysosomal acidific
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Concanamycin A | CAS 80890-47-7 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Bafilomycin - Wikipedia [en.wikipedia.org]
- 4. Concanamycin A - LKT Labs [lktlabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Concanamycin A: a powerful inhibitor of enveloped animal-virus entry into cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Antibiotic X 4357B Precipitation in Aqueous Media
Welcome to the technical support center for Antibiotic X 4357B. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to the precipitation of Antibiotic X 4357B in aqueous media. Our goal is to provide you with the expertise and practical solutions needed to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Antibiotic X 4357B and why is it prone to precipitation?
Antibiotic X 4357B is a novel synthetic molecule with potent antimicrobial properties. Like many new chemical entities, it possesses a complex chemical structure that can lead to poor aqueous solubility. Precipitation is often a result of the molecule's hydrophobicity, crystalline nature, and sensitivity to the physicochemical environment of the solution.
Q2: What are the common causes of Antibiotic X 4357B precipitation during experiments?
Precipitation of Antibiotic X 4357B can be triggered by several factors, including:
-
Exceeding its thermodynamic solubility limit: Every compound has a maximum concentration at which it can remain dissolved in a given solvent system.
-
"Solvent shock": Rapidly diluting a concentrated stock of Antibiotic X 4357B (typically in an organic solvent like DMSO) into an aqueous buffer can cause the compound to crash out of solution.[1]
-
pH shifts: The solubility of ionizable compounds like many antibiotics is highly dependent on the pH of the medium.[2] A shift in pH can alter the charge state of the molecule, reducing its solubility.
-
Temperature fluctuations: Changes in temperature can affect the solubility of compounds. While warming a solution can sometimes aid in dissolution, some compounds may be less soluble at higher temperatures.[1]
-
Interactions with media components: Antibiotic X 4357B may interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes.[1]
Q3: How can I quickly assess the solubility of Antibiotic X 4357B in my experimental buffer?
A preliminary kinetic solubility test is a valuable first step. This involves preparing serial dilutions of your compound in your specific experimental medium and visually inspecting for precipitation after a set incubation period (e.g., 2 hours at 37°C). The highest concentration that remains clear provides an estimate of the maximum soluble concentration under those conditions.[3]
Troubleshooting Guide: A Step-by-Step Approach to Resolving Precipitation
If you are encountering precipitation with Antibiotic X 4357B, this guide will walk you through a systematic process to identify the cause and find a solution.
Step 1: Initial Assessment and Observation
Carefully observe when the precipitation occurs.
-
Immediate precipitation upon addition to aqueous media: This strongly suggests "solvent shock" or that the final concentration is well above the kinetic solubility limit.
-
Precipitation over time during incubation: This could be due to compound instability, temperature effects, or interactions with media components.[1]
-
Precipitation after a freeze-thaw cycle: This indicates that the compound is not stable in solution under these storage conditions.
Step 2: Optimizing the Solubilization Strategy
Based on your initial observations, you can systematically adjust your solubilization strategy. The following workflow provides a logical progression for troubleshooting.
Caption: A stepwise workflow for troubleshooting the precipitation of Antibiotic X 4357B.
Step 3: Detailed Protocols and Methodologies
The proper preparation of your stock solution is critical to preventing precipitation upon dilution into aqueous media.
-
Select an appropriate solvent: For many poorly soluble compounds, Dimethyl Sulfoxide (DMSO) is a common choice.[4]
-
Prepare a high-concentration stock: It is advisable to prepare a stock solution at a concentration that is at least 1000x the final desired concentration in your experiment. This minimizes the volume of organic solvent added to your aqueous medium.
-
Ensure complete dissolution: Gently warm the solution and vortex or sonicate until all of the solid material is completely dissolved.
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions.[6] However, it is crucial to use them at concentrations that are not toxic to your cells.
-
Select a co-solvent: Common co-solvents for in vitro studies include ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol.[2][7]
-
Determine the appropriate concentration: The final concentration of the co-solvent in your cell culture medium should be kept as low as possible. It is recommended to perform a vehicle control experiment to ensure the chosen concentration of the co-solvent does not affect your experimental results.
Table 1: Recommended Starting Concentrations of Common Co-solvents for in vitro Assays
| Co-solvent | Recommended Starting Concentration (v/v) | Notes on Cytotoxicity |
| DMSO | < 0.5% | Concentrations above 1% can be toxic to many cell lines.[8] |
| Ethanol | < 0.5% | Can exhibit cytotoxicity at higher concentrations.[9] |
| PEG 400 | 1-5% | Generally considered to have low toxicity.[7] |
| Propylene Glycol | 1-5% | Generally considered to have low toxicity.[7] |
The solubility of ionizable compounds can often be dramatically improved by adjusting the pH of the solution.[2]
-
Determine the pKa of Antibiotic X 4357B: If this information is available, it will guide your pH adjustment strategy. For acidic compounds, increasing the pH above the pKa will increase solubility. For basic compounds, decreasing the pH below the pKa will increase solubility.
-
Prepare buffer solutions: Use a reliable pH meter calibrated with standard buffers (e.g., pH 4, 7, and 10).[6][10]
-
Adjust the pH of your solvent: Before adding Antibiotic X 4357B, adjust the pH of your buffer using dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).[11]
-
Consider buffer capacity: Ensure your chosen buffer has sufficient capacity to maintain the desired pH after the addition of the compound and any other reagents.[12][13]
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Select a surfactant: Non-ionic surfactants such as Tween® 20 or Cremophor® EL are commonly used in research settings.[14]
-
Prepare a stock solution of the surfactant: Prepare a 10% (w/v) stock solution of the surfactant in water.
-
Determine the optimal surfactant concentration: Add the surfactant to your aqueous medium at a low final concentration (e.g., 0.01% - 0.1% v/v) before adding Antibiotic X 4357B.
-
Evaluate the impact on your assay: Be aware that surfactants can interfere with some biological assays, so it is important to run appropriate controls.
Step 4: Systematic Solubility Screening
To proactively address solubility issues, a systematic screening of different solvent systems can be highly beneficial.
Caption: A workflow for conducting a systematic solubility screening of Antibiotic X 4357B.
References
- The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
- Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing.
- Considerations regarding use of solvents in in vitro cell based assays.
- Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.
- Solubility vs Dissolution in Physiological Bicarbonate Buffer.
- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Merck.
- Use of solubilizers in preclinical formulations: Effect of Cremophor EL on the pharmacokinetic properties on early discovery compounds.
- Antibiotic Stock Preparation Introduction The preparation of antibiotic stock is a relatively simple series of mixing and di - iGEM. iGEM.
- Considerations regarding use of solvents in in vitro cell based assays.
- Solubility D
- pH Measurement per USP <791> Preparing your Lab. Thermo Fisher Scientific.
- SOP for Operation and Calibr
- Solubility Screening by UPLC-MS/MS.
- Technical Support Center: Preventing Compound Precipit
- Solubilization techniques used for poorly water-soluble drugs.
- Solubility of Antibiotics in Different Solvents. Part II. Non-Hydrochloride Forms of Tetracycline and Ciprofloxacin.
- Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis.
- Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. American Association of Pharmaceutical Scientists (AAPS).
- How do I prepare antibiotic stock solution?.
- pH Adjustment. US Environmental Protection Agency.
- Compound solubility measurements for early drug discovery.
- Common Cell Culture Problems: Precipit
- Various formulations of therapeutic and cosmetic agents based on Cremophor EL surfactant: A review. Nano Micro Biosystems.
- Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin.
- Standard Operating Protocol for Calibr
- Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Pharma Excipients.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Troubleshooting Cell Culture Media for Bioprocessing.
- 4.E: Buffer, Solubility, Common Ion Effects, and Acid-Base Titration (Practice Problems with Answers). Chemistry LibreTexts.
- How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?.
- Working concentration Antibiotic Stock solution (mg/ml) Solvent**** Storage temp (oC) µg/ml dilution Function Ampicillin*. University of Washington.
- 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
- Solubility and Buffers. Smore.
- CompoundingToday.
- Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry.
- 3 METHODS. Antimicrobial Chemotherapy.
- The Effects of pH and Mixed Solvent Systems on the Solubility of Oxytetracycline. PubMed.
- A Comparison of Solubility Characteristics of Free Bases and Hydrochloride Salts of Tetracycline Antibiotics in Hydrochloric Acid Solutions. J-Stage.
- Making_stock_antibiotics_and_o.... University of California, Santa Cruz.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The effects of pH and mixed solvent systems on the solubility of oxytetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. hudsonlabautomation.com [hudsonlabautomation.com]
- 7. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 8. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 12. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Handling light sensitivity and degradation of Antibiotic X 4357B
Technical Support Center: Antibiotic X 4357B
Welcome to the technical support center for Antibiotic X 4357B. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and best practices for handling this potent, yet highly light-sensitive, compound. Our goal is to ensure the integrity of your experiments and the reproducibility of your results.
Section 1: Understanding the Challenge: Light Sensitivity and Degradation
Antibiotic X 4357B is a powerful synthetic molecule highly effective against a broad spectrum of multi-drug resistant bacteria. However, its efficacy is intrinsically linked to its molecular integrity, which is compromised upon exposure to light. The energy absorbed from light, particularly in the UV and blue spectra (300-500 nm), can trigger a cascade of photochemical reactions.[1][2] This leads to the formation of inactive or even potentially cytotoxic degradation byproducts, which can confound experimental outcomes.
This guide provides a structured approach to mitigate these risks, ensuring that the compound you use is in its most active and reliable form.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common queries we receive regarding the handling and stability of Antibiotic X 4357B.
Q1: My solution of Antibiotic X 4357B changed color from clear to a faint yellow. Is it still usable?
A color change is a primary indicator of degradation. The chromophores that develop are often a result of photo-oxidation. We strongly advise against using any discolored solution. For consistent and reliable results, a freshly prepared solution from a properly stored stock aliquot should be used for each experiment.
Q2: What are the optimal storage conditions for both the powdered form and stock solutions?
Proper storage is critical to maintaining the compound's stability.
| Form | Storage Temperature | Container | Light Conditions |
| Powder | -20°C | Original amber glass vial | In the dark (e.g., inside a box) |
| Stock Solution | -80°C (preferred) or -20°C (short-term) | Amber or opaque cryovials | In the dark, wrapped in aluminum foil |
Q3: What is the best way to prepare a stock solution to minimize initial degradation?
To minimize light exposure during preparation, follow these steps:
-
Work in a dimly lit area or under a safelight with a long wavelength (greater than 500 nm).[1]
-
Allow the powdered antibiotic to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the powder in a suitable solvent (see Table 2) within an amber vial.
-
Immediately after reconstitution, aliquot the stock solution into single-use amber or opaque cryovials to avoid repeated freeze-thaw cycles and light exposure from frequent use.[3][4]
Q4: Can I work with Antibiotic X 4357B under my standard biosafety cabinet lighting?
No. Standard fluorescent lighting in biosafety cabinets emits light within the wavelengths that can degrade Antibiotic X 4357B. It is imperative to turn off the cabinet light and work under minimal ambient light or a designated safelight. If this is not possible, cover all vessels containing the antibiotic with aluminum foil.[2][3][5]
Q5: What are the degradation products, and can they affect my cell culture experiments?
Photodegradation can break down the primary antibiotic into several smaller, inactive compounds.[6] While the exact cytotoxicity of each degradation byproduct of Antibiotic X 4357B is still under investigation, it is a known phenomenon that such byproducts can have unintended biological effects, including cytotoxicity or altered cell signaling.[7][8] This can lead to misleading or irreproducible data.[9]
Section 3: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during experiments with Antibiotic X 4357B.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent MIC/IC50 values between experiments | Degradation of the antibiotic due to light exposure during handling or storage. | 1. Review your handling procedures against the protocols in this guide. 2. Prepare a fresh stock solution and working dilutions immediately before your experiment. 3. Quantify the concentration of your stock solution using UV-Vis spectrophotometry (see Protocol 2). |
| Loss of antibiotic activity in cell culture media over time | Photodegradation from ambient light in the incubator or during media changes. | 1. Use amber-colored culture plates or wrap standard plates in foil. 2. Minimize the time plates are outside the incubator. 3. Perform media changes in a darkened room or hood. |
| Unexpected cytotoxicity or unusual cell morphology | Presence of cytotoxic degradation byproducts. | 1. Discard all current solutions of the antibiotic. 2. Prepare a fresh, protected stock solution and repeat the experiment. 3. If the problem persists, contact our technical support for further analysis. |
Section 4: Experimental Protocols & Data
Protocol 1: Reconstitution and Aliquoting of Antibiotic X 4357B
This protocol is designed to be a self-validating system to ensure the integrity of your stock solutions.
Materials:
-
Antibiotic X 4357B powder in the original amber vial.
-
Sterile, high-purity solvent (see Table 2).
-
Sterile, amber or opaque 1.5 mL microcentrifuge tubes or cryovials.[2][3]
-
Calibrated pipettes and sterile, filtered tips.
Procedure:
-
Preparation: Move the antibiotic vial from -20°C storage to a desiccator at room temperature for 30 minutes. This prevents moisture condensation on the powder.
-
Dim Lighting: Perform all subsequent steps in a dimly lit room or with the primary light source turned off in a biological safety cabinet.
-
Reconstitution: Add the calculated volume of the appropriate solvent to the vial to achieve the desired stock concentration (e.g., 10 mg/mL). Mix gently by inverting the vial until the powder is completely dissolved. Do not vortex for extended periods.
-
Aliquoting: Immediately draw the solution and dispense single-use aliquots (e.g., 20-50 µL) into the pre-labeled amber/opaque tubes.
-
Protection: Wrap each aliquot tube and the main stock vial with aluminum foil for an extra layer of light protection.[2][3]
-
Storage: Place the aliquots in a labeled box and store them at -80°C.
Table 2: Recommended Solvents for Reconstitution
| Solvent | Recommended For | Notes |
| DMSO | In vitro experiments | High purity, anhydrous DMSO is essential. |
| Ethanol | Certain specialized assays | Ensure compatibility with your experimental system. |
| Sterile Water | Limited applications | Check solubility limits; may be less stable. |
Protocol 2: Quantification of Antibiotic X 4357B by UV-Vis Spectrophotometry
Regularly verifying the concentration of your stock solution is a critical quality control step.
Principle: Antibiotic X 4357B has a characteristic absorbance maximum at 350 nm. Degradation leads to a decrease in this peak and the appearance of new peaks at lower wavelengths.
Procedure:
-
Standard Curve: Prepare a fresh serial dilution of a newly reconstituted, protected sample of Antibiotic X 4357B to create a standard curve (e.g., 0, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dilute an aliquot of your stock solution to fall within the range of your standard curve.
-
Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of your standards and your sample at 350 nm.[10][11][12]
-
Analysis: Plot the standard curve and determine the concentration of your sample. A significant deviation from the expected concentration indicates degradation.
Table 3: Photostability of Antibiotic X 4357B in Solution (10 µg/mL in PBS)
| Light Condition | Duration | Remaining Active Compound (%) |
| Dark (Control) | 24 hours | 99.5 ± 0.3% |
| Ambient Lab Light | 2 hours | 65.2 ± 3.1% |
| Direct Sunlight | 30 minutes | <10% |
Section 5: Visualized Workflows and Pathways
To further clarify the handling process and the degradation mechanism, we have provided the following diagrams.
Recommended Handling Workflow
This diagram outlines the critical steps to maintain the integrity of Antibiotic X 4357B from receipt to experimental use.
Caption: Workflow for handling light-sensitive Antibiotic X 4357B.
Postulated Photodegradation Pathway
This simplified diagram illustrates the effect of light energy on the molecule, leading to loss of function.
Caption: Simplified photodegradation pathway of Antibiotic X 4357B.
References
-
Protection of Light Sensitive Products. (2015). Pharmaguideline. [Link]
-
How To Protect Light Sensitive Products. LFA Tablet Presses. [Link]
-
Goldberg, A. (2024). 5 Tips for Handling Photosensitive Reagents. Labtag Blog. [Link]
-
Recent Advances in Photocatalytic Degradation of Tetracycline Antibiotics. (2023). MDPI. [Link]
-
Photocatalytic Degradation of Some Typical Antibiotics: Recent Advances and Future Outlooks. (2022). National Center for Biotechnology Information (NCBI). [Link]
-
How to Store Reagents. University of Rochester, Department of Chemistry. [Link]
-
Light-Sensitive Injectable Prescription Drugs. (2014). National Center for Biotechnology Information (NCBI). [Link]
-
Detection Limits of Antibiotics in Wastewater by Real-Time UV–VIS Spectrometry at Different Optical Path Length. (2022). MDPI. [Link]
-
Impact of Antibiotics as Waste, Physical, Chemical, and Enzymatical Degradation: Use of Laccases. (2022). National Center for Biotechnology Information (NCBI). [Link]
-
A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (2021). National Center for Biotechnology Information (NCBI). [Link]
-
Troubleshooting Guide for Cell Culture Contamination. Corning. [Link]
-
Assessing Antibiotics Biodegradation and Effects at Sub-inhibitory Concentrations by Quantitative Microbial Community Deconvolution. (2021). Frontiers in Microbiology. [Link]
Sources
- 1. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 2. lfatabletpresses.com [lfatabletpresses.com]
- 3. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 4. camlab.co.uk [camlab.co.uk]
- 5. How To [chem.rochester.edu]
- 6. Photocatalytic Degradation of Some Typical Antibiotics: Recent Advances and Future Outlooks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Antibiotics as Waste, Physical, Chemical, and Enzymatical Degradation: Use of Laccases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Assessing Antibiotics Biodegradation and Effects at Sub-inhibitory Concentrations by Quantitative Microbial Community Deconvolution [frontiersin.org]
- 9. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Detection Limits of Antibiotics in Wastewater by Real-Time UV–VIS Spectrometry at Different Optical Path Length [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Guide: Optimization of pH Conditions for Antibiotic X 4357B (Concanamycin A)
Executive Technical Summary
Antibiotic X 4357B , scientifically known as Concanamycin A (or Folimycin), is a plecomacrolide antibiotic and a highly potent, specific inhibitor of Vacuolar-type H⁺-ATPases (V-ATPases) .[1][2][3] Unlike Bafilomycin A1, X 4357B exhibits higher specificity and potency (IC₅₀ ~0.02–10 nM) for V-ATPases over P-type ATPases.[1][3]
Core Efficacy Driver: The efficacy of X 4357B is defined by its ability to collapse proton gradients in organelles (lysosomes, endosomes, Golgi).[1][3] Critical pH Constraint: The molecule contains a lactone ring sensitive to alkaline hydrolysis . Maximum efficacy requires strict adherence to neutral-to-slightly-acidic handling conditions to prevent degradation while maintaining physiological relevance for the V-ATPase target.[1]
Troubleshooting & FAQs: pH-Dependent Efficacy
Q1: I am observing rapid loss of potency in my stock solutions. Could pH be the cause?
A: Yes. X 4357B is chemically unstable in alkaline conditions.[1]
-
Mechanism: The 18-membered macrolide lactone ring undergoes hydrolysis at pH > 7.5, leading to ring-opening and complete loss of V-ATPase inhibitory activity.[1][3]
-
Corrective Action:
-
Solvent: Dissolve strictly in high-grade anhydrous DMSO (Dimethyl Sulfoxide). Avoid ethanol or methanol for long-term storage as they can absorb moisture and shift pH.[1]
-
Buffer: When diluting into aqueous media, ensure the buffer pH is ≤ 7.4 .[1][3] Avoid storing diluted working solutions in basic buffers (e.g., Tris-glycine pH 8.5).[1][3]
-
Q2: My cellular assay shows variable efficacy when media pH is adjusted below 6.5. Why?
A: This is likely due to Cytosolic Acidification Interference , not drug failure.[1][3]
-
Causality: V-ATPases are responsible for maintaining cytosolic pH homeostasis by pumping protons out of the cytosol or into organelles.[1][4][5] If you lower the extracellular pH (e.g., pH 5.5–6.0), the passive influx of protons increases.[1][3]
-
The Conflict: When you apply X 4357B, you block the cell's primary mechanism (V-ATPase) for ejecting these protons.[1][3] The cytosol rapidly acidifies, causing non-specific toxicity or apoptosis independent of the specific pathway you are studying (e.g., autophagy blockage).[1][3]
-
Recommendation: Perform efficacy assays at pH 7.0–7.4 to distinguish specific V-ATPase inhibition from general acid stress toxicity.[1]
Q3: Does the ionization state of X 4357B affect membrane permeability?
A: Minimally, but it affects intracellular accumulation.[3]
-
Mechanism: X 4357B is a lipophilic molecule.[1] However, as a weak base (due to the carbamate/sugar moieties), it can be subject to ion trapping .[1][3]
-
Scenario: In acidic extracellular environments, the molecule may protonate, reducing membrane permeability.[1][3] Conversely, once inside, it targets the V-ATPase complex (V₀ subunit) embedded in membranes.[1][3]
-
Protocol: Ensure the initial incubation is in neutral media (pH 7.2–7.4) to maximize membrane translocation before the drug binds the target.[1]
Detailed Protocols: pH Optimization
Protocol A: Preparation of pH-Stabilized Stock Solutions
Objective: To create a working stock that prevents alkaline degradation.[1]
| Step | Action | Technical Rationale |
| 1 | Weigh X 4357B powder. | Handle in low humidity; macrolides are hygroscopic. |
| 2 | Dissolve in anhydrous DMSO to 1 mM.[1] | DMSO prevents hydrolysis.[1] Avoid aqueous buffers at this stage.[1] |
| 3 | Acid Verification (Optional): | If using a non-standard solvent, verify pH is < 7.0 using a micro-pH probe. |
| 4 | Aliquot and Store at -20°C . | Prevents freeze-thaw cycles which introduce condensation (water) and hydrolysis risk.[1] |
Protocol B: V-ATPase Inhibition Assay (pH Controlled)
Objective: To measure maximum efficacy (IC₅₀) without pH artifacts.
-
Buffer Selection: Use HEPES or MOPS buffered media (pH 7.2).[1][3] Avoid bicarbonate buffers if CO₂ levels are variable, as pH drift to 8.0+ will degrade the drug.[1][3]
-
Seeding: Seed cells (e.g., HeLa, RAW 264.7) at 60% confluence.[1]
-
Treatment:
-
Incubation: Incubate for 1–4 hours. Note: Prolonged incubation (>24h) at neutral pH is acceptable, but drug stability decreases.[1][3]
-
Readout: Use Acridine Orange or LysoTracker Red .[1]
Visualization of Mechanism & pH Dynamics
The following diagram illustrates the interaction between Antibiotic X 4357B, the V-ATPase pump, and the pH gradients involved. It highlights where pH instability occurs.
Caption: Figure 1: Stability and Mechanism of Action.[1][3] High pH degrades X 4357B before it enters the cell.[1] Once intracellular, it binds V-ATPase, preventing H+ accumulation in lysosomes.[1][3]
Comparative Data: Stability & Solubility
| Parameter | Condition | Status | Recommendation |
| Solubility | Aqueous Buffer (pH 7.0) | Poor (< 1 µM) | Do not store in water.[1] Dilute immediately before use.[1][6] |
| Solubility | DMSO | Excellent (> 10 mM) | Preferred solvent for stock storage.[1][3] |
| Stability | pH 4.0 - 6.0 | Moderate | Stable, but low pH may affect cell physiology.[1][3] |
| Stability | pH 7.0 - 7.4 | Optimal | Best balance of drug stability and physiological relevance.[1] |
| Stability | pH > 8.0 | Critical Failure | Rapid lactone hydrolysis.[1][3] Avoid. |
References
-
Kinashi, H., Someno, K., & Sakaguchi, K. (1984).[1][3] Isolation and characterization of concanamycins A, B and C. The Journal of Antibiotics, 37(11), 1333–1343.[1][3][6] Link
-
Dröse, S., & Altendorf, K. (1997).[1][3] Bafilomycins and concanamycins as inhibitors of V-ATPases and P-ATPases.[1][6] Journal of Experimental Biology, 200(1), 1–8.[1][3] Link
-
Bowman, E. J., Siebers, A., & Altendorf, K. (1988).[1][3] Bafilomycins: A class of inhibitors of membrane ATPases from microorganisms, animal cells, and plant cells.[1][3] Proceedings of the National Academy of Sciences, 85(21), 7972–7976.[1][3] Link[1][3]
-
Cayman Chemical. (2023).[1][8] Concanamycin A Product Information & Safety Data Sheet. Cayman Chemical.[1][8] Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 80890-47-7|Concanamycin A| 刀豆素A |瀚香生物科技 | 免费热线400-099-8200 [m.biochempartner.com]
- 4. Concanamycin A | Cell Signaling Technology [cellsignal.com]
- 5. Vacuolar and Plasma Membrane Proton Pumps Collaborate to Achieve Cytosolic pH Homeostasis in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. apexbt.com [apexbt.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
Comparative Potency Guide: Antibiotic X 4357B (Concanamycin A) vs. Concanamycin B
[1][2]
Executive Summary & Nomenclature Clarification
Antibiotic X 4357B is the historical and alternative designation for Concanamycin A (Folimycin).[1] For the purpose of this technical guide, the compound will be referred to primarily as Concanamycin A to align with modern scientific literature.
This guide provides a rigorous comparison between Concanamycin A (Antibiotic X 4357B) and its structural analog, Concanamycin B .[1] Both are plecomacrolide antibiotics produced by Streptomyces species and are among the most potent known inhibitors of Vacuolar-type H+-ATPases (V-ATPases).[1][2] While they share a primary mechanism of action, subtle structural differences influence their relative potency and specific utility in immunological and autophagic research.[2]
Chemical & Structural Analysis
The functional distinction between Concanamycin A and B lies in the substitution at the C-8 position of the macrolide ring.[1][2] This minor modification impacts lipophilicity and binding affinity to the V0 subunit of the ATPase complex.[1][2]
Table 1: Physicochemical Comparison
| Feature | Antibiotic X 4357B (Concanamycin A) | Concanamycin B |
| CAS Number | 80890-47-7 | 81552-33-2 |
| Formula | C₄₆H₇₅NO₁₄ | C₄₅H₇₃NO₁₄ |
| Molecular Weight | 866.1 g/mol | 852.1 g/mol |
| Structural Difference | Contains an Ethyl group at C-8 | Contains a Methyl group at C-8 (8-deethyl-8-methyl-Concanamycin A) |
| Solubility | DMSO, Ethanol, Methanol | DMSO, Ethanol, Methanol |
| Stability (in solution) | ~1 year at -20°C (DMSO) | ~1 year at -20°C (DMSO) |
Mechanistic Insight: V-ATPase Inhibition
Both compounds function as highly specific, non-competitive inhibitors of the V-ATPase enzyme complex.[1][2][3] Unlike Bafilomycin A1, which is often used at higher concentrations, Concanamycins are generally 10-20 fold more potent.[1][2]
Mechanism of Action: They bind to the c subunit of the V0 membrane-embedded domain.[1][2][4][5] This binding physically blocks the proton translocation channel, preventing the rotation of the V0 ring and thereby halting the acidification of intracellular organelles (lysosomes, endosomes, Golgi).[1]
Caption: Figure 1. Mechanism of V-ATPase inhibition. Both compounds bind subunit c, blocking proton transport and downstream lysosomal function.[1][2][5]
Comparative Potency Analysis
While both compounds are nanomolar inhibitors, Concanamycin A consistently demonstrates superior potency in head-to-head biological assays.[1][2]
Table 2: Functional Potency Data
| Assay Type | Concanamycin A (X 4357B) | Concanamycin B | Interpretation |
| V-ATPase Inhibition (Cell-free) | IC₅₀: 0.02 – 2.4 nM | IC₅₀: ~5.0 nM | Con A is approx. 2-5x more potent in direct enzymatic assays.[1][2] |
| Lysosomal pH Elevation | Effective at 0.1 – 1 nM | Effective at 5 – 10 nM | Con A achieves pH neutralization at lower concentrations.[1][2] |
| Lymphocyte Proliferation | 99% Inhibition at 1 µg/mL | 82% Inhibition at 1 µg/mL | Con A is significantly more effective at suppressing T-cell proliferation.[1][2] |
| Bone Resorption (Osteoclast) | Potent suppression | Potent suppression | Con B is frequently cited specifically in bone resorption literature, though A is equally effective.[1][2] |
Scientist's Note: In autophagy flux assays, Concanamycin A is the "Gold Standard" because it ensures complete blockage of lysosomal degradation at concentrations (1-10 nM) that minimize off-target cytotoxicity compared to Bafilomycin A1.[1][2] Concanamycin B is a viable alternative but typically requires slightly higher concentrations to achieve identical "functional knockout" of the lysosome.[1][2]
Experimental Protocols
To ensure reproducibility, the following protocols utilize Concanamycin A , but Concanamycin B can be substituted by adjusting the working concentration (typically 2x the Con A concentration).
Protocol A: Autophagic Flux Assessment (LC3-II Turnover)
This assay measures the accumulation of LC3-II, a marker of autophagosomes.[1][2] Since Concanamycin A blocks degradation, an increase in LC3-II relative to untreated controls indicates active autophagic flux.[1][2]
Reagents:
Workflow:
-
Seeding: Plate cells (e.g., HeLa, HEK293) to reach 70% confluency.[1][2]
-
Treatment:
-
Harvest: Wash with ice-cold PBS and lyse cells.
-
Analysis: Western Blot. Look for the LC3-II band (14-16 kDa).[1][2]
-
Result: Con A treatment should result in a dense accumulation of LC3-II compared to control.[2]
-
Caption: Figure 2. Workflow for Autophagic Flux assessment using Concanamycin A.
Protocol B: Lysosomal Acidification Assay (Acridine Orange)
Validates the loss of lysosomal acidity.[1]
Selection Guide
-
Choose Antibiotic X 4357B (Concanamycin A) when:
-
Choose Concanamycin B when:
References
-
Dröse, S., & Altendorf, K. (1997).[1][2] Bafilomycins and concanamycins as inhibitors of V-ATPases and P-ATPases.[1][2][8] Journal of Experimental Biology, 200, 1-8.[1][2]
-
Diering, S. et al. (2025).[1][2] The V-ATPase inhibitors Concanamycin A and Bafilomycin A lead to Golgi swelling in plants.[2][5][9] ResearchGate.[1][2][5] Available at: [Link]
-
PubChem. Concanamycin B (CID 6440685).[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Concanamycin B | C45H73NO14 | CID 6440685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Concanamycin A | Cell Signaling Technology [cellsignal.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Inhibitory effect of modified bafilomycins and concanamycins on P- and V-type adenosinetriphosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The V-ATPase inhibitors concanamycin A and bafilomycin A lead to Golgi swelling in tobacco BY-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of Antibiotic X 4357B
Document Control: SOP-X4357B-DISP | Version: 2.1 | Classification: High-Potency API
Executive Summary
Do not dispose of Antibiotic X 4357B down the drain. Antibiotic X 4357B is classified as a high-potency experimental compound with significant environmental persistence. Standard hydrolysis (water degradation) and thermal inactivation (autoclaving) are insufficient to degrade the active moiety of this molecule. To prevent the proliferation of antimicrobial resistance (AMR) in municipal water systems, this compound must be managed as RCRA Hazardous Waste and destroyed via high-temperature incineration.
Part 1: Hazard Characterization & Causality
Why strict adherence is non-negotiable.
As researchers, we often rely on autoclaving as a universal "kill switch" for biological waste. However, Antibiotic X 4357B (like many Streptomyces-derived polyketides or synthetic fluoroquinolones) possesses a rigid chemical scaffold designed to resist metabolic breakdown.
The Environmental Risk Mechanism
If X 4357B enters the aqueous waste stream:
-
Persistence: Its half-life in neutral pH water exceeds standard wastewater retention times.
-
Selection Pressure: Even at sub-inhibitory concentrations (ppb levels), it exerts selective pressure on environmental bacteria, promoting the horizontal transfer of resistance genes (plasmids).
-
Bioaccumulation: Due to its lipophilic nature (LogP > 2.5), it accumulates in biosolids, bypassing standard filtration.
Therefore, the only validated disposal method is chemical oxidation followed by high-temperature incineration (>1000°C).
Part 2: Deactivation & Containment Protocols
Chemical Inactivation Data
The following table summarizes the stability of X 4357B against common laboratory decontamination methods. Note that Autoclaving is ineffective for the pure compound.
| Method | Efficacy on X 4357B | Status | Causality/Notes |
| Autoclave (121°C, 15 psi) | < 10% Degradation | FAIL | Molecule is thermally stable; heat only sterilizes the matrix, not the chemical. |
| Ethanol (70%) | 0% Degradation | FAIL | Solubilizes the compound, potentially spreading contamination. |
| Sodium Hypochlorite (10%) | > 95% Inactivation | PASS (Surface) | Oxidative cleavage of the pharmacophore. Use for surface spills only. |
| Incineration (>1000°C) | 100% Destruction | PASS (Bulk) | Complete mineralization to CO₂, H₂O, and inorganic ash. |
Waste Stream Decision Matrix (Visualized)
The following logic flow dictates the handling of X 4357B based on its physical state.
Figure 1: Decision tree for waste segregation. Note that all paths lead to incineration, bypassing municipal sewage.
Part 3: Step-by-Step Operational Protocols
Protocol A: Disposal of Solid Waste (Powder & PPE)
Applicability: Expired lyophilized powder, contaminated gloves, weighing boats, and paper towels.
-
Containment: Place all solids directly into a 6-mil polyethylene hazardous waste bag .
-
Double-Bagging: Seal the first bag with tape, then place it inside a second clear bag. This "double containment" prevents powder dispersion if the outer bag is snagged.
-
Labeling: Apply a hazardous waste label.
-
Constituents: "Antibiotic X 4357B, Solid."
-
Hazard Class: Toxic / Irritant.
-
-
Storage: Place the bag in the designated "Blue Bin" (or site-specific chemical waste drum). Do not place in the "Red Bag" (Biohazard) bin unless the facility incinerates all red bags. Most biohazard waste is autoclaved (which fails to destroy X 4357B) and then landfilled; this is unacceptable for this compound.
Protocol B: Disposal of Liquid Waste (Stock Solutions & Media)
Applicability: DMSO stocks, aqueous buffers, and cell culture media > 100 nM concentration.
-
Vessel Selection: Use High-Density Polyethylene (HDPE) carboys. Avoid glass for waste storage to minimize breakage risk during transport.
-
Solvent Compatibility: Ensure the carboy is compatible with the solvent (e.g., if X 4357B is dissolved in Acetone, ensure the HDPE grade is rated for ketones).
-
No Bulking: Do not mix X 4357B waste with strong acids or oxidizers. While we use bleach for surface cleaning, mixing bulk quantities of antibiotic waste with bleach in a carboy can generate hazardous chloramine vapors or exothermic reactions.
-
Labeling:
-
Constituents: "Antibiotic X 4357B [Concentration], [Solvent Name] %."
-
Warning: "DO NOT SEWER."
-
Protocol C: Spill Clean-Up (Surface Decontamination)
Applicability: Benchtop spills < 50 mL.
-
PPE: Don nitrile gloves (double layer recommended), safety goggles, and a lab coat.
-
Contain: Cover the spill with absorbent pads to prevent spreading.
-
Inactivate: Flood the area (over the pads) with 10% Sodium Hypochlorite (Bleach) .
-
Clean: Wipe up the slurry. Place all pads and wipes into the Solid Chemical Waste stream (Protocol A).
-
Rinse: Wash the surface with 70% Ethanol to remove bleach residue and protect stainless steel surfaces from corrosion.
References
-
U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[4] [Link]
-
World Health Organization (WHO). (2014). Safe management of wastes from health-care activities.[3][7][8][9][10] Second edition. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]
-
National Institutes of Health (NIH). (2022). Waste Disposal Guide: Chemical Waste.[Link]
Sources
- 1. WHO Guidelines on Waste Management in Pharma Facilities – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 2. essex.ac.uk [essex.ac.uk]
- 3. washinhcf.org [washinhcf.org]
- 4. epa.gov [epa.gov]
- 5. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 6. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 7. dep.wv.gov [dep.wv.gov]
- 8. Laboratory waste | Staff Portal [staff.ki.se]
- 9. bitesizebio.com [bitesizebio.com]
- 10. RCRA Pharmaceutical Waste Management Guide [medicalwasteinc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
